N-(3-Oxohexanoyl)-L-homoserine lactone
Description
This compound is a natural product found in Pectobacterium carotovorum and Azospirillum lipoferum with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of N-(3-Oxohexanoyl)-L-homoserine lactone in Vibrio fischeri: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the seminal discovery of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), the primary autoinducer in the Vibrio fischeri quorum sensing system. It is intended for researchers, scientists, and drug development professionals interested in bacterial communication, signal transduction, and the historical context of quorum sensing. This document details the core LuxI/LuxR signaling pathway, outlines the experimental protocols that led to the identification of 3-oxo-C6-HSL, presents key quantitative data in a structured format, and visualizes the underlying biological and experimental processes.
Introduction: The Phenomenon of Autoinduction
The study of bioluminescence in the marine bacterium Vibrio fischeri led to the discovery of a sophisticated cell-to-cell communication system now known as quorum sensing.[1] In the early 1970s, researchers observed that V. fischeri cultures only produced light at high cell densities, a phenomenon termed "autoinduction."[1] This density-dependent gene expression suggested that the bacteria were releasing a signaling molecule into the environment, which, upon reaching a critical concentration, would trigger the expression of luminescence genes across the population.[2] This signaling molecule, or "autoinducer," was later identified as this compound (3-oxo-C6-HSL).[1][3]
The core genetic circuit responsible for this behavior is the LuxR-LuxI system.[1][4] The LuxI protein, an acyl-homoserine lactone (AHL) synthase, catalyzes the production of 3-oxo-C6-HSL.[4][5] This small molecule can diffuse freely across the cell membrane.[2][3] As the bacterial population grows, 3-oxo-C6-HSL accumulates. Once a threshold concentration is reached, it binds to the cytoplasmic transcriptional activator protein, LuxR.[6] This LuxR/3-oxo-C6-HSL complex then binds to a specific DNA sequence, the lux box, activating the transcription of the luxICDABEG operon.[7][8] This operon contains the genes for luciferase (luxAB), the fatty acid reductase complex needed to synthesize the aldehyde substrate (luxCDE), and, importantly, the luxI gene itself, creating a powerful positive feedback loop.[5][9]
The Core Signaling Pathway: LuxI/LuxR Circuit
The LuxI/LuxR circuit is the canonical model for quorum sensing in Gram-negative bacteria. At low cell densities, the concentration of the autoinducer is negligible, and the lux operon is not transcribed. As the population density increases, the synthesis of 3-oxo-C6-HSL by LuxI outpaces its diffusion away from the cells, leading to its accumulation. The binding of 3-oxo-C6-HSL to LuxR induces a conformational change in the protein, enabling it to activate transcription.[10]
It is also important to note that V. fischeri possesses a second quorum-sensing system, the ain system, which produces N-octanoyl-L-homoserine lactone (C8-HSL).[8][11][12] The ain system is thought to initiate signaling at lower cell densities, priming the lux system for full activation.[9]
Caption: The LuxI/LuxR signaling pathway in Vibrio fischeri.
Experimental Protocols for Discovery and Identification
The identification of 3-oxo-C6-HSL was a landmark achievement that required a combination of microbiology, biochemistry, and analytical chemistry. The general workflow involved cultivating the bacteria, performing a bioassay to detect activity, extracting and purifying the active compound, and finally, determining its chemical structure.
Caption: Generalized experimental workflow for the discovery of 3-oxo-C6-HSL.
Bacterial Strains and Culture Conditions
-
Production Strain: Wild-type Vibrio fischeri (e.g., MJ-1) was grown in a suitable liquid medium, such as a seawater-based broth, to a high cell density to ensure maximal production and accumulation of the autoinducer in the supernatant.[3][12]
-
Bioassay Strain: A key tool was the use of a "dark" mutant of V. fischeri—one that could not produce its own autoinducer (luxI mutant) but retained the ability to respond to it and produce light.[2][3] This allowed for the specific detection of autoinducer activity in fractionated samples.
Autoinducer Bioassay
-
The bioassay strain (luxI mutant) is grown to a specific cell density in a liquid medium.
-
Aliquots of the cell suspension are distributed into a multi-well plate or test tubes.
-
Samples to be tested (e.g., crude supernatant or purified fractions) are added to the wells.
-
The cultures are incubated, and luminescence is measured over time using a luminometer or scintillation counter.
-
A dose-dependent increase in light production relative to a negative control indicates the presence of autoinducer activity.[13]
Extraction and Purification
-
Centrifugation: High-density cultures of wild-type V. fischeri were centrifuged to pellet the cells, and the cell-free supernatant (conditioned medium) was collected.
-
Solvent Extraction: The autoinducer was extracted from the aqueous supernatant using an organic solvent like ethyl acetate.[12]
-
Chromatography: The crude extract was subjected to multiple rounds of purification. Early methods involved silica gel chromatography followed by high-pressure liquid chromatography (HPLC), often using a reversed-phase C18 column.[14][15] Fractions were collected and individually tested using the bioassay to track the active compound.
Structural Identification
-
Mass Spectrometry (MS): Purified active fractions were analyzed by mass spectrometry to determine the molecular weight and elemental composition of the autoinducer molecule.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were critical for elucidating the precise chemical structure, revealing the homoserine lactone ring and the 3-oxo-hexanoyl acyl side chain.[12][14]
-
Chemical Synthesis: The final confirmation was achieved by chemically synthesizing this compound and demonstrating that the synthetic compound had identical chemical properties and biological activity to the natural, purified autoinducer.[16]
Quantitative Data Summary
The regulation of the Lux system is highly sensitive to autoinducer concentration. Below is a summary of key quantitative parameters reported in the literature for the V. fischeri quorum sensing circuit.
| Parameter | Value / Range | Strain / Condition | Reference |
| 3-oxo-C6-HSL Concentration for Induction | |||
| Induction Threshold | ~0.5 µg/ml (~2.3 µM) | Erwinia carotovora (related system) | [4][14] |
| Concentration for Max. Luminescence | ~120 nM | V. fischeri ES114 | [8] |
| Equilibrium Constant (Keq) for Bulk Response | 200 ± 10 nM | V. fischeri MJ11 | [17] |
| LuxI Synthase Substrates & Products | |||
| Substrates | Hexanoyl-Acyl Carrier Protein (ACP), S-adenosylmethionine (SAM) | In vitro assay with purified LuxI | [4][18] |
| Products | 3-oxo-C6-HSL, 5'-methylthioadenosine, apo-ACP | In vitro assay with purified LuxI | [4] |
| Other AHLs Produced by V. fischeri | |||
| N-octanoyl-L-homoserine lactone (C8-HSL) | Synthesized by AinS | V. fischeri MJ1, ES114 | [8][11][12] |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | Dependent on LuxI for synthesis | V. fischeri | [12] |
| Regulatory Effects | |||
| Hill Coefficient (n) for Bulk Response | 2.6 ± 0.4 | V. fischeri MJ11 | [17] |
| Genes regulated by LuxR/3-oxo-C6-HSL | 25 genes (24 up, 1 down) | Microarray study | [4] |
Conclusion and Future Directions
The discovery of this compound and the elucidation of the LuxI/LuxR circuit in Vibrio fischeri were foundational to the entire field of quorum sensing.[1] This system provided the first clear molecular mechanism for bacterial cell-to-cell communication and demonstrated how a population could coordinate gene expression to enact group behaviors. The principles uncovered in V. fischeri have since been found to be widespread among Proteobacteria, controlling diverse processes such as virulence factor production, biofilm formation, and antibiotic synthesis.[19]
For drug development professionals, the LuxI/LuxR system and other quorum sensing circuits represent attractive targets for novel antimicrobial strategies. "Quorum quenching" therapies aim to disrupt these communication pathways, thereby preventing pathogenic bacteria from coordinating attacks on a host, rather than killing them directly. Understanding the detailed biochemistry, genetics, and regulation of these systems, as pioneered by the study of V. fischeri, remains critical for the rational design of such therapeutics. Future research will continue to explore the complexity of signaling networks in polymicrobial environments and the interplay between bacterial communication and host responses.[1]
References
- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum sensing in Vibrio fischeri: essential elements for activation of the luminescence genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caister.com [caister.com]
- 17. Heterogeneous Response to a Quorum-Sensing Signal in the Luminescence of Individual Vibrio fischeri | PLOS One [journals.plos.org]
- 18. pnas.org [pnas.org]
- 19. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
The Central Regulator: A Technical Guide to 3-oxo-C6-HSL in Gram-Negative Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial communication, or quorum sensing (QS), small diffusible signal molecules orchestrate collective behaviors. Among the most well-characterized of these signals in Gram-negative bacteria is N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This primary autoinducer is a cornerstone of the LuxI/LuxR-type quorum sensing systems, the first of its kind to be discovered in the marine bacterium Vibrio fischeri.[1][2] The canonical LuxI/LuxR circuit, and its homologs, control a wide array of physiological processes, including bioluminescence, virulence factor production, biofilm formation, and secondary metabolite synthesis.[2][3][4] This technical guide provides an in-depth exploration of the 3-oxo-C6-HSL signaling cascade, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The Core Signaling Pathway: LuxI/LuxR Circuit
The foundational mechanism of 3-oxo-C6-HSL-mediated quorum sensing is the LuxI/LuxR regulatory circuit. At low cell densities, the transcriptional activator LuxR is produced but remains largely inactive. The autoinducer synthase, LuxI, synthesizes 3-oxo-C6-HSL from S-adenosylmethionine (SAM) and an acylated carrier protein (ACP).[5] As the bacterial population grows, 3-oxo-C6-HSL accumulates in the extracellular environment and diffuses freely across the cell membrane.[2][6] Once a threshold concentration is reached, 3-oxo-C6-HSL binds to the LuxR protein, inducing a conformational change that promotes its dimerization and enhances its DNA-binding affinity.[7][8] The LuxR:3-oxo-C6-HSL complex then binds to a specific DNA sequence, known as the lux box, located in the promoter region of target operons, most notably the luxICDABEG operon in Vibrio fischeri.[1][8] This binding activates the transcription of genes responsible for both bioluminescence (luxCDABEG) and the synthesis of more 3-oxo-C6-HSL (luxI), creating a positive feedback loop that rapidly amplifies the quorum sensing response throughout the population.[9]
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Quorum Sensing Interfering Strategies in Gram-Negative Bacteria for the Enhancement of Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species [frontiersin.org]
- 7. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N-(3-Oxohexanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C6-HSL, is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that orchestrates collective behaviors.[1] This small, diffusible molecule is a member of the N-acyl-homoserine lactone (AHL) family and plays a pivotal role in regulating gene expression in a population density-dependent manner.[1][2] As the bacterial population increases, so does the concentration of OOHL, leading to coordinated activities such as biofilm formation, virulence factor production, and bioluminescence.[1][3] Understanding the intricate mechanism of OOHL action is crucial for the development of novel anti-virulence strategies that target bacterial communication rather than growth, potentially mitigating the rise of antibiotic resistance.[3] This guide provides a comprehensive overview of the molecular mechanisms underpinning OOHL signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.
The Core Mechanism: The LuxI/LuxR Quorum Sensing Circuit
The canonical mechanism of OOHL action is best exemplified by the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri.[2][4][5] This system serves as a paradigm for quorum sensing in many Gram-negative bacteria.
1.1. Synthesis and Diffusion: OOHL is synthesized by the enzyme LuxI or its homologs.[6][7] As a small, diffusible molecule, it can freely pass through the bacterial cell membrane into the extracellular environment.[1]
1.2. Population Density Sensing: At low cell densities, the concentration of OOHL remains low. As the bacterial population grows, the extracellular concentration of OOHL increases proportionally.[1][3]
1.3. Receptor Binding and Activation: Once a threshold concentration is reached, OOHL diffuses back into the bacterial cytoplasm and binds to its cognate intracellular receptor, the transcriptional regulator LuxR or a homolog.[3] This binding induces a conformational change in the LuxR protein, leading to its activation.[1]
1.4. Transcriptional Regulation: The activated OOHL-LuxR complex then typically dimerizes and binds to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[3][4][8] This binding event initiates the transcription of genes involved in various collective behaviors.
Signaling Pathway Diagram
Caption: OOHL is synthesized by LuxI and activates the LuxR transcriptional regulator at high cell densities.
Quantitative Data
The interaction between OOHL and its receptors, as well as its effect on gene expression, has been quantified in several studies.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | |||
| OOHL to CarR | 1.8 µM | Erwinia carotovora | [9][10] |
| OOHL to LuxR | ~3.5 nM (in the presence of DNA) | Vibrio fischeri | [8] |
| Effective Concentration | |||
| OOHL for CarR activation | 25 µM (for significant resistance to trypsin) | In vitro | [9] |
| OOHL for reporter strain response | 10⁻⁷ to 10⁻⁴ M | Escherichia coli reporter | [8] |
| OOHL for biofilm modulation | 30 to 50 µM (EC₅₀) | Pseudoalteromonas ulvae TC14 | [11] |
| Gene Regulation | |||
| OOHL concentration for RT-PCR | 5 µM | Pectobacterium atrosepticum | [12] |
Key Physiological Effects
The activation of LuxR-type proteins by OOHL triggers a cascade of gene expression leading to various phenotypic changes.
3.1. Biofilm Formation: OOHL is a significant regulator of biofilm formation, a process where bacteria adhere to surfaces and each other, forming a protective matrix.[1][11] In some marine bacteria, exogenous OOHL can interfere with antibiofilm compounds, promoting biofilm growth.[11]
3.2. Virulence Factor Production: Many pathogenic bacteria utilize OOHL to coordinate the production of virulence factors, such as toxins and degradative enzymes, allowing for a more effective infection of a host once a sufficient bacterial population is established.[1][3] For instance, in Serratia plymuthica, OOHL signaling controls the production of extracellular chitinase, nuclease, and protease.[6]
3.3. Bioluminescence: In Vibrio fischeri, the OOHL-LuxR system directly activates the lux operon, leading to the production of luciferase and subsequent bioluminescence.[4][5]
Experimental Protocols
Studying the mechanism of OOHL requires a variety of molecular biology and biochemical techniques.
Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding
This assay is used to detect the binding of the activated LuxR-OOHL complex to its target DNA sequence (lux box).
Objective: To visualize the interaction between the OOHL-activated LuxR protein and a DNA probe containing the lux box sequence.
Methodology:
-
Protein Purification: Purify the His-tagged LuxR protein from an overexpression system.
-
DNA Probe Preparation: Synthesize and label a short DNA oligonucleotide containing the lux box sequence with a non-radioactive label (e.g., Cy5) or a radioisotope (e.g., ³²P).[13][14]
-
Binding Reaction:
-
Incubate the purified LuxR protein with the labeled DNA probe in a binding buffer.
-
Add varying concentrations of OOHL to different reaction tubes to assess its effect on binding.
-
Include a negative control with no LuxR and a competition control with an excess of unlabeled DNA probe.[13]
-
-
Electrophoresis:
-
Detection: Visualize the bands using an appropriate imager for the chosen label.[13][15]
Experimental Workflow: EMSA
Caption: Workflow for detecting LuxR-DNA binding using EMSA.
Reporter Gene Assay for Quorum Sensing Activation
This assay quantifies the transcriptional activation mediated by the OOHL-LuxR system.
Objective: To measure the level of gene expression from a promoter containing a lux box in response to varying concentrations of OOHL.
Methodology:
-
Construct a Reporter Plasmid:
-
Transform Host Strain: Introduce the reporter plasmid(s) into a suitable bacterial host that does not produce its own AHLs (e.g., E. coli).[16]
-
Induction and Measurement:
-
Grow the reporter strain to a specific optical density.
-
Add different concentrations of synthetic OOHL to the cultures.
-
After an incubation period, measure the reporter gene activity (e.g., luminescence, fluorescence, or β-galactosidase activity).[18]
-
-
Data Analysis: Plot the reporter activity as a function of OOHL concentration to determine the dose-response curve.
Logical Relationship: Reporter Gene Assay
Caption: OOHL activates LuxR to drive the expression of a measurable reporter gene.
Implications for Drug Development
The central role of OOHL in controlling bacterial virulence and biofilm formation makes its signaling pathway an attractive target for novel antimicrobial therapies. Strategies aimed at disrupting this pathway, known as quorum quenching, include:
-
Inhibition of OOHL Synthesis: Targeting the LuxI synthase to prevent the production of the signaling molecule.
-
Degradation of OOHL: Using enzymes like lactonases or acylases to degrade OOHL in the extracellular environment.[19]
-
Receptor Antagonism: Developing small molecules that bind to the LuxR receptor but do not activate it, thereby competitively inhibiting the binding of OOHL.
These approaches offer the potential to disarm pathogenic bacteria without exerting selective pressure for the development of resistance, a significant advantage over traditional antibiotics.
Conclusion
This compound is a cornerstone of bacterial communication, enabling coordinated group behaviors that are critical for bacterial survival and pathogenesis. A thorough understanding of its mechanism of action, from receptor binding to the regulation of target genes, is fundamental for the development of innovative anti-virulence therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this fascinating signaling system.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a luxI/luxR-type quorum sensing system and N-acyl-homoserine lactone-dependent regulation of exo-enzyme and antibacterial component production in Serratia plymuthica RVH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biofilm formation in marine bacteria and biocidal sensitivity: interplay between a potent antibiofilm compound (AS162) and quorum-sensing autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Binding site profiles and N-terminal minor groove interactions of the master quorum-sensing regulator LuxR enable flexible control of gene activation and repression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. licorbio.com [licorbio.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Molecule: An In-depth Technical Guide to N-(3-Oxohexanoyl)-L-homoserine Lactone and its Pivotal Role in Quorum Sensing
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the mechanisms of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL), a key signaling molecule in bacterial communication. This whitepaper provides a detailed examination of OHHL's function in quorum sensing, complete with quantitative data, experimental protocols, and novel visualizations of the intricate signaling pathways.
This compound, an N-acyl-homoserine lactone (AHL), acts as an autoinducer in numerous Gram-negative bacteria, allowing them to coordinate gene expression in a cell-density-dependent manner. This process, known as quorum sensing, is integral to a variety of bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence. Understanding the intricacies of the OHHL-mediated signaling cascade is paramount for the development of novel antimicrobial strategies that disrupt this communication network.
The Core of Communication: The LuxI/LuxR Circuit in Vibrio fischeri
The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in the marine bacterium Vibrio fischeri. At low cell densities, the basal level of OHHL production by the synthase LuxI is minimal. As the bacterial population grows, the concentration of OHHL increases.[1][2][3] Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic transcriptional regulator, LuxR.[1][2][3] This binding event induces a conformational change in LuxR, enabling it to dimerize and bind to a specific DNA sequence known as the lux box, located in the promoter region of the luxICDABEG operon.[1][4] This, in turn, activates the transcription of the lux operon, leading to the production of luciferase and the enzymes required for the synthesis of its substrate, resulting in bioluminescence.[1][2][3] Crucially, the operon also contains the luxI gene, creating a positive feedback loop that rapidly amplifies the production of OHHL.[1][2]
Quantitative Insights into OHHL-Mediated Quorum Sensing
The precise regulation of gene expression via quorum sensing is dependent on the concentration of the autoinducer and its affinity for its cognate receptor. The following table summarizes key quantitative parameters of the OHHL-LuxR interaction.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) of OHHL for LuxR | 100 nM | Vibrio fischeri (in vitro) | [1] |
| Threshold Concentration for lux Gene Activation | ~10 nM | Vibrio fischeri (in vivo) | |
| Binding Stoichiometry (OHHL:LuxR) | 1:1 per subunit | Vibrio fischeri | [1] |
Experimental Protocols for the Study of OHHL and Quorum Sensing
A thorough understanding of OHHL's function requires robust experimental methodologies. This section provides detailed protocols for the synthesis of OHHL, its quantification using a sensitive bioassay, and the measurement of its impact on gene expression.
Protocol 1: Chemical Synthesis of this compound (OHHL)
This one-pot synthesis method provides an efficient route to producing OHHL.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Butanoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
(S)-α-amino-γ-butyrolactone hydrobromide
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Adduct Formation: Dissolve Meldrum's acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Add pyridine dropwise to the solution.
-
Slowly add butanoyl chloride to the reaction mixture and stir at 0°C for 2 hours, then at room temperature for an additional 2 hours.
-
In Situ Amidation: Remove the solvent in vacuo to obtain the crude adduct.
-
Dissolve the crude adduct in fresh anhydrous DCM.
-
Add (S)-α-amino-γ-butyrolactone hydrobromide to the solution.
-
Add triethylamine dropwise and stir the reaction mixture at room temperature overnight.
-
Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Protocol 2: Quantification of OHHL using a Chromobacterium violaceum CV026 Bioassay
The C. violaceum CV026 strain is a mutant that produces the purple pigment violacein only in the presence of exogenous short-chain AHLs, making it an excellent biosensor for OHHL.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
Synthetic OHHL standard
-
Bacterial culture supernatant to be tested
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Agar Plate Assay (Qualitative):
-
Prepare an LB agar plate overlaid with a lawn of C. violaceum CV026.
-
Spot a known amount of the test sample or extracted AHLs onto the agar surface.
-
Incubate the plate at 30°C for 24-48 hours.
-
The presence of a purple halo around the spot indicates the presence of AHLs.
-
-
Broth Assay (Quantitative):
-
Grow C. violaceum CV026 in LB broth to an early exponential phase (OD600 ≈ 0.2).
-
Prepare a serial dilution of the synthetic OHHL standard and the test samples.
-
Add the dilutions to the C. violaceum CV026 culture in a 96-well plate.
-
Incubate at 30°C with shaking for 18-24 hours.
-
Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.
-
Generate a standard curve using the known concentrations of OHHL to determine the concentration in the test samples.
-
Protocol 3: Measurement of luxI Gene Expression using Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR allows for the precise quantification of changes in gene expression in response to OHHL.
Materials:
-
Vibrio fischeri culture
-
Synthetic OHHL
-
RNA extraction kit
-
Reverse transcriptase kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers specific for the luxI gene and a housekeeping gene (e.g., rpoB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Grow Vibrio fischeri to a low cell density. Divide the culture and treat one portion with a known concentration of OHHL, leaving the other as an untreated control. Incubate for a defined period.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR: Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in luxI gene expression in the OHHL-treated sample compared to the control, normalized to the expression of the housekeeping gene using the ΔΔCt method.
Conclusion and Future Directions
This compound is a cornerstone of bacterial communication, and a thorough understanding of its synthesis, perception, and the resulting downstream regulatory events is critical for the development of novel anti-infective therapies. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate the intricacies of quorum sensing and to explore strategies for its manipulation. Future research will likely focus on the identification of specific and potent inhibitors of the OHHL-LuxR interaction, paving the way for a new generation of antimicrobial agents that disarm rather than kill pathogenic bacteria.
References
The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key autoinducer molecule involved in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This signaling process is integral to various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] In the marine bacterium Vibrio fischeri, 3-oxo-C6-HSL, in complex with the transcriptional activator LuxR, induces the transcription of the lux operon, leading to light production.[1][2][3] Understanding the biosynthesis of this molecule is critical for developing novel strategies to disrupt quorum sensing, thereby offering new avenues for antimicrobial therapies and the control of bacterial pathogenesis.
Core Biosynthesis Pathway
The synthesis of 3-oxo-C6-HSL is catalyzed by a member of the LuxI family of N-acyl-homoserine lactone (AHL) synthases.[4][5] Prominent examples include the LuxI protein in Vibrio fischeri and the CarI protein in the plant pathogen Pectobacterium carotovorum (formerly Erwinia carotovora).[1][6] These enzymes utilize two primary substrates from core metabolic pathways: S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) derived from fatty acid biosynthesis.[4][7]
The enzymatic reaction proceeds via a sequential, ordered mechanism where SAM binds to the synthase first, followed by the specific acyl-ACP, in this case, 3-oxohexanoyl-ACP.[4][7] The synthase then catalyzes two main chemical events:
-
Acyl Group Transfer : The 3-oxohexanoyl group is transferred from the acyl carrier protein to the primary amino group of SAM, forming an acyl-SAM intermediate and releasing the holo-ACP.[4][7]
-
Lactonization : An intramolecular cyclization occurs, where the carboxyl group of the methionine moiety attacks the thioester linkage, leading to the formation of the stable five-membered homoserine lactone ring and the release of methylthioadenosine (MTA).[4]
Quantitative Data
Table 1: Representative Kinetic Parameters of AHL Synthases
| Enzyme | Organism | Acyl Substrate | Km (μM) | Reference |
|---|---|---|---|---|
| AinS (MBP-fusion) | Vibrio fischeri | Octanoyl-ACP | 1.8 | [4] |
| AinS (MBP-fusion) | Vibrio fischeri | S-Adenosylmethionine | 7.9 | [4] |
| BjaI | Bradyrhizobium japonicum | Isovaleryl-CoA | 12 ± 1 | [7] |
| BjaI | Bradyrhizobium japonicum | S-Adenosylmethionine | 27 ± 2 |[7] |
Table 2: Effective Concentrations of 3-oxo-C6-HSL for Quorum Sensing Activation
| System | Organism | Reported Effective Concentration | Reference |
|---|---|---|---|
| Bioluminescence Induction | Vibrio fischeri | ~120 nM for maximal induction | [3] |
| Carbapenem Production | Pectobacterium carotovorum | Induction threshold of ~0.5 µg/mL (~2.3 µM) | |
| LuxR-dependent Transcription | In vitro assay | 10 µM used for stimulation | [8] |
| Bioreporter Activation | Escherichia coli (luxR-based) | Linear response in nM to low µM range |[1][9] |
Experimental Protocols
Elucidating the biosynthesis and function of 3-oxo-C6-HSL relies on robust methods for its extraction, detection, and quantification.
Protocol 1: Extraction and Thin-Layer Chromatography (TLC) Analysis
This protocol describes the extraction of AHLs from a bacterial culture supernatant and their subsequent detection using TLC overlaid with a bioreporter strain.[10][11][12]
-
Culture Growth and Extraction:
-
Grow the bacterial strain of interest in a suitable liquid medium (e.g., 100 mL LB broth) to a high cell density (e.g., OD600 of 1.0 or greater).[11]
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.[12]
-
Extract the supernatant twice with an equal volume of a solvent such as acidified ethyl acetate (0.1% formic acid).[11][12]
-
Combine the organic layers, dry them over anhydrous magnesium sulfate, and evaporate to dryness under vacuum or nitrogen flow.[11][12]
-
Re-dissolve the dried residue in a small volume (e.g., 100 µL) of acetonitrile or methanol for analysis.[11]
-
-
TLC Separation and Detection:
-
Spot a small volume (1-5 µL) of the extract onto a C18 reversed-phase TLC plate.[10] Spot synthetic 3-oxo-C6-HSL as a standard.
-
Develop the chromatogram using a mobile phase of 60:40 (v/v) methanol:water.[10]
-
Air-dry the plate thoroughly to remove all solvent.
-
Overlay the plate with a thin layer of soft agar (e.g., 0.8% agar) seeded with a suitable bioreporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026.[10][12][13] The agar should contain an appropriate substrate if required (e.g., X-Gal for a lacZ-based reporter).
-
Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
The presence of 3-oxo-C6-HSL is indicated by a colored spot (e.g., blue for A. tumefaciens NTL4 or purple for C. violaceum CV026) at a position corresponding to the standard.[10][11] 3-oxo derivatives often produce characteristic "tailing" spots.[13]
-
Protocol 2: Quantification using a Whole-Cell Bioreporter
This method uses a genetically engineered bacterial strain that produces a quantifiable signal (e.g., light, fluorescence) in direct proportion to the concentration of an AHL.[1][9]
-
Bioreporter Strain Preparation:
-
Assay Preparation:
-
Prepare a standard curve using synthetic 3-oxo-C6-HSL of known concentrations diluted in the same sterile growth medium used for the test samples.
-
Prepare test samples by adding aliquots of the extracted AHL (from Protocol 1) or cell-free culture supernatant to the bioreporter culture.
-
Standard Additions Method (for supernatants): To account for matrix effects from the culture medium, a standard additions approach is recommended.[1] Split the unknown sample into several aliquots. Leave one untreated, and spike the others with known, increasing concentrations of synthetic 3-oxo-C6-HSL.
-
-
Measurement and Quantification:
-
Incubate the assay mixtures (standards and samples) at a suitable temperature with shaking.
-
Measure the reporter signal (e.g., bioluminescence using a luminometer, fluorescence using a plate reader) over time.
-
Determine the concentration in the unknown sample by comparing its signal to the standard curve or by extrapolating from the standard additions plot.[1] The linear response of the bioreporter is typically observed over several orders of magnitude of AHL concentration.[1]
-
Protocol 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with MS provides the most sensitive and specific method for both identifying and quantifying AHLs.[12][14][15]
-
Sample Preparation:
-
Extract AHLs from culture supernatants as described in Protocol 1.
-
For absolute quantification, add a known amount of an internal standard (e.g., a deuterated AHL analog) to the sample prior to extraction.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.[12]
-
Elute the AHLs using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic or acetic acid) and an organic mobile phase (e.g., methanol or acetonitrile with 0.1% acid).[12] A typical gradient might run from 10% to 90% organic phase over 30 minutes.[12]
-
-
Mass Spectrometric Detection:
-
Analyze the column eluent using a mass spectrometer, typically a triple quadrupole or QTOF instrument, in positive electrospray ionization (ESI+) mode.[12][15]
-
For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for 3-oxo-C6-HSL.
-
For identification, acquire full scan MS/MS spectra and compare them to the fragmentation patterns of a synthetic standard or to spectra in a database.[15]
-
Regulation of 3-oxo-C6-HSL Biosynthesis
The production of 3-oxo-C6-HSL is often autoregulated through a positive feedback loop.[3][16] At a threshold concentration, 3-oxo-C6-HSL binds to its cognate transcriptional regulator, a protein of the LuxR family. This complex then binds to a specific DNA sequence, known as a lux box, located in the promoter region of the operon that includes the luxI synthase gene.[8] This binding event activates transcription, leading to the synthesis of more LuxI enzyme and, consequently, a rapid amplification of 3-oxo-C6-HSL production throughout the bacterial population.[2][3]
References
- 1. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The autoinducer synthases LuxI and AinS are responsible for temperature-dependent AHL production in the fish pathogen Aliivibrio salmonicida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 13. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the LuxI/LuxR Quorum Sensing Circuit and 3-oxo-C6-HSL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the canonical LuxI/LuxR quorum sensing (QS) circuit, with a focus on its core components and the signaling molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This system, originally discovered in the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), is a paradigm for cell-to-cell communication in Gram-negative bacteria and a target for novel antimicrobial strategies.
Introduction to the LuxI/LuxR Quorum Sensing System
Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows populations to coordinate gene expression in response to cell density.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers. The LuxI/LuxR system is the archetypal QS circuit in many Gram-negative bacteria, regulating a variety of physiological processes, including bioluminescence, virulence factor production, biofilm formation, and motility.[1]
At the heart of this system are two key proteins: LuxI, an autoinducer synthase, and LuxR, a cytoplasmic transcriptional regulator.[3] LuxI synthesizes a specific acyl-homoserine lactone (AHL), in this case, 3-oxo-C6-HSL. As the bacterial population density increases, 3-oxo-C6-HSL accumulates in the environment. Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the cells and binds to the LuxR protein. This binding event induces a conformational change in LuxR, activating it to function as a transcriptional regulator. The activated LuxR-AHL complex then binds to specific DNA sequences known as lux boxes, located in the promoter regions of target genes, thereby modulating their expression.[2][3]
The Core Signaling Pathway
The LuxI/LuxR circuit operates through a positive feedback loop, which allows for a rapid and synchronized population-wide response once the autoinducer concentration reaches a critical threshold.
At low cell density:
-
The basal level of luxI and luxR gene expression is low.
-
LuxI produces a small amount of 3-oxo-C6-HSL, which diffuses out of the cell and into the surrounding environment.
-
The concentration of 3-oxo-C6-HSL is too low to effectively bind to and activate LuxR.
-
Target genes, including the lux operon (luxICDABEG), remain largely unexpressed.
At high cell density:
-
The accumulation of 3-oxo-C6-HSL in the environment leads to a net influx into the cytoplasm.
-
3-oxo-C6-HSL binds to the N-terminal domain of the LuxR protein. This binding is thought to stabilize LuxR and promote its dimerization.
-
The LuxR:3-oxo-C6-HSL complex binds to the lux box, a 20-bp palindromic sequence in the promoter region of the lux operon.
-
This binding event recruits RNA polymerase, leading to a significant increase in the transcription of the lux operon.
-
The increased expression of luxI results in a surge in 3-oxo-C6-HSL synthesis, creating a robust positive feedback loop that rapidly amplifies the QS signal throughout the population.
Quantitative Data
The precise control of the LuxI/LuxR circuit is governed by the concentrations of its components and their binding affinities. The following tables summarize key quantitative parameters of this system.
Table 1: Protein and Autoinducer Concentrations
| Component | Concentration / Copy Number | Condition | Organism / System |
| LuxR | 80-135 dimers/cell | Low Cell Density | Vibrio harveyi |
| LuxR | ~575 dimers/cell | High Cell Density | Vibrio harveyi |
| 3-oxo-C6-HSL | ~10 nM | Activation Threshold for LuxR | Vibrio fischeri |
| 3-oxo-C6-HSL | 100 nM - 1 µM | Commonly used for in vitro/in vivo assays | Recombinant E. coli / V. fischeri |
Table 2: Binding Affinities and Gene Expression
| Interaction | Parameter | Value | Notes |
| LuxR : 3-oxo-C6-HSL | Kd (effective) | ~100 nM | In vitro studies with purified LuxR. |
| LuxR-(3-oxo-C6-HSL) : lux box | - | High affinity (nanomolar range) | Binding is dependent on 3-oxo-C6-HSL. |
| Gene Expression | Fold Change | 2 to >200-fold | Varies depending on the target gene and experimental conditions. |
Experimental Protocols
Several key experimental techniques are employed to study the LuxI/LuxR quorum sensing circuit. Detailed methodologies for three common assays are provided below.
Bioluminescence Assay for Quorum Sensing Activity
This assay quantifies the output of the lux operon, which is a direct measure of LuxR activity in response to 3-oxo-C6-HSL.
Materials:
-
Bacterial strain with a functional lux operon (e.g., Vibrio fischeri or a recombinant E. coli reporter strain).
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth with necessary antibiotics).
-
Synthetic 3-oxo-C6-HSL.
-
96-well white, clear-bottom microplates.
-
Microplate reader with luminescence detection capabilities.
Methodology:
-
Prepare Overnight Culture: Inoculate a single colony of the reporter strain into 5 mL of growth medium and incubate overnight at the appropriate temperature (e.g., 30°C) with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh medium.
-
Prepare Microplate: In a 96-well plate, add serial dilutions of synthetic 3-oxo-C6-HSL or the test compounds. Include a no-treatment control and a solvent control.
-
Inoculate Plate: Add the subcultured bacteria to each well to a final volume of 200 µL.
-
Incubation and Measurement: Place the microplate in the plate reader and incubate at the optimal growth temperature. Measure both optical density at 600 nm (OD600) and luminescence (in Relative Light Units, RLU) at regular intervals (e.g., every 30 minutes) for several hours.
-
Data Analysis: Normalize the luminescence data by dividing the RLU by the OD600 for each time point to account for differences in cell growth. Plot the normalized RLU against the concentration of 3-oxo-C6-HSL to determine the dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding
EMSA is used to qualitatively and semi-quantitatively assess the binding of the activated LuxR protein to its DNA target, the lux box.
Materials:
-
Purified LuxR protein.
-
DNA probe containing the lux box sequence, labeled with a detectable marker (e.g., biotin or a fluorescent dye).
-
Unlabeled competitor DNA probe (identical sequence to the labeled probe).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Polyacrylamide gel (native, non-denaturing).
-
TBE or TGE running buffer.
-
Gel electrophoresis apparatus and power supply.
-
Detection system appropriate for the probe label.
Methodology:
-
Prepare DNA Probe: Synthesize and label the DNA probe containing the lux box sequence.
-
Binding Reactions: In separate tubes, set up the following reactions on ice:
-
Negative control: Labeled probe only.
-
Experimental: Labeled probe + purified LuxR protein + 3-oxo-C6-HSL.
-
Competition control: Labeled probe + purified LuxR + 3-oxo-C6-HSL + excess unlabeled competitor probe.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Detection: After electrophoresis, transfer the DNA to a membrane (if using biotin-chemiluminescent detection) or image the gel directly (if using a fluorescent label).
-
Analysis: A "shift" in the migration of the labeled probe in the presence of LuxR and 3-oxo-C6-HSL indicates a protein-DNA complex. The shift should be diminished or absent in the competition control, confirming the specificity of the binding.
β-Galactosidase Reporter Assay for Promoter Activity
This assay is used when the lux box promoter is fused to a lacZ reporter gene. The activity of β-galactosidase serves as a proxy for the transcriptional activation by LuxR.
Materials:
-
E. coli strain containing a plasmid with the Plux-lacZ fusion and another plasmid constitutively expressing luxR.
-
LB medium with appropriate antibiotics.
-
Synthetic 3-oxo-C6-HSL.
-
Permeabilization buffer (e.g., Z-buffer).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.
-
Stop solution (e.g., 1 M Na2CO3).
-
Spectrophotometer or microplate reader.
Methodology:
-
Culture Growth: Grow the reporter strain overnight and then subculture to early- or mid-log phase (OD600 ≈ 0.4-0.6).
-
Induction: Aliquot the cell culture into tubes and add different concentrations of 3-oxo-C6-HSL. Include a no-inducer control. Incubate for a set period (e.g., 2 hours) at the appropriate temperature.
-
Cell Lysis: Place the tubes on ice to stop cell growth. Measure the final OD600 of each culture. Lyse the cells by adding a permeabilizing agent like SDS and chloroform and vortexing.
-
Enzymatic Reaction: Add ONPG solution to each tube and incubate at 37°C. The ONPG will be cleaved by β-galactosidase, producing a yellow color.
-
Stop Reaction: Once a sufficient yellow color has developed, stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance of the solution at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).
-
Calculate Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (t * v * OD600) where t is the reaction time in minutes and v is the volume of the culture used in mL.
Conclusion
The LuxI/LuxR quorum sensing circuit is a foundational system in the study of bacterial communication. Its elegant mechanism of a concentration-dependent transcriptional switch, amplified by a positive feedback loop, has made it a subject of intense research. For professionals in drug development, the components of this pathway, particularly the LuxR protein, represent promising targets for the development of novel anti-virulence and anti-biofilm agents that disrupt quorum sensing, offering an alternative to traditional antibiotics. A thorough understanding of the technical details, quantitative parameters, and experimental methodologies outlined in this guide is crucial for advancing research in this field.
References
Unveiling the Microbial Origins of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule in Gram-negative bacteria. This document provides a comprehensive overview of the primary bacterial producers of OOHL, quantitative data on its production, detailed experimental protocols for its analysis, and visualizations of the pertinent signaling pathways.
Primary Natural Sources of this compound (OOHL)
This compound is a pivotal autoinducer molecule involved in bacterial cell-to-cell communication, a process known as quorum sensing. This signaling mechanism allows bacteria to coordinate gene expression in a population density-dependent manner, regulating various physiological processes such as bioluminescence, virulence factor production, biofilm formation, and antibiotic synthesis. The primary natural sources of OOHL are a diverse range of Gram-negative bacteria, where it is synthesized by LuxI-type synthases.
Key bacterial species known to produce OOHL include:
-
Vibrio fischeri : A marine bacterium famous for its symbiotic relationship with the Hawaiian bobtail squid, where OOHL regulates bioluminescence.[1][2]
-
Pectobacterium carotovorum (formerly Erwinia carotovora): A plant pathogen that causes soft rot in various crops. In this bacterium, OOHL controls the production of carbapenem antibiotics and virulence factors.[3][4]
-
Yersinia enterocolitica : A human enteric pathogen where OOHL is involved in the regulation of motility and potentially virulence.[5][6][7][8]
-
Pseudomonas aeruginosa : An opportunistic human pathogen, where some strains have been reported to produce OOHL, although it is more commonly known for producing other N-acyl homoserine lactones (AHLs).
-
Aeromonas hydrophila : A bacterium found in aquatic environments that can be an opportunistic pathogen for fish and humans.
-
Vibrio harveyi : A marine bacterium that is a significant pathogen in aquaculture, where OOHL is one of the signaling molecules in its complex quorum-sensing network.[9]
Quantitative Production of OOHL
The concentration of OOHL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and culture stage. The following table summarizes reported concentrations of OOHL from various natural sources.
| Bacterial Species | Strain | Growth Conditions | OOHL Concentration | Reference |
| Vibrio fischeri | ES114 | SWT medium | 120 nM (sufficient for maximal luminescence induction) | [10] |
| Vibrio fischeri | MB13B1 | LBS medium | Detected (above LOD of 10.90 nmol L⁻¹) | [1] |
| Yersinia enterocolitica | WA-314 | Luria-Bertani (LB) broth | Not explicitly quantified, but produced at a higher level than strain 8081 | [5] |
| Yersinia enterocolitica | 8081 | Luria-Bertani (LB) broth | Detected, but at approximately 1/10th the level of strain WA-314 | [5] |
| Pectobacterium carotovorum subsp. carotovorum | Strain 71 | Not specified | OHHL is the dominant AHL | [11] |
Note: Quantitative data for OOHL production is often context-dependent and can vary between studies due to different analytical methods and culture conditions.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of OOHL from bacterial cultures.
Extraction and Purification of OOHL from Bacterial Supernatant
This protocol is a standard method for the isolation of AHLs, including OOHL, from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Glassware (flasks, beakers)
-
0.22 µm filter
Protocol:
-
Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium (e.g., Luria-Bertani broth) to the late stationary phase, as AHL production is often maximal at this stage.
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.[9]
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the organic phase containing the OOHL.
-
Carefully collect the organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of OOHL.[10]
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract by adding anhydrous sodium sulfate and swirling until the solution is clear.
-
Decant the dried extract into a clean round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator at a temperature below 40°C to avoid degradation of the OOHL.
-
-
Reconstitution: Dissolve the dried extract in a small, precise volume of a suitable solvent for analysis, such as acetonitrile or methanol.[12]
-
Storage: Store the concentrated extract at -20°C until further analysis.
Quantification of OOHL by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of OOHL.
Materials and Equipment:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
OOHL standard of known concentration
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Extracted and reconstituted OOHL sample
Protocol:
-
Standard Curve Preparation: Prepare a series of OOHL standards of known concentrations in the same solvent as the sample. This will be used to create a standard curve for quantification.
-
HPLC Method Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set up a gradient elution program to separate the OOHL from other components in the extract. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds.
-
-
Mass Spectrometry Method Setup:
-
Optimize the mass spectrometer for the detection of OOHL. This involves selecting the appropriate precursor ion (the protonated molecule [M+H]⁺ for OOHL) and identifying the most abundant and stable product ions after collision-induced dissociation.
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transitions from the precursor ion to the product ions of OOHL.
-
-
Sample Analysis:
-
Inject the prepared OOHL standards to generate a standard curve.
-
Inject the extracted sample.
-
-
Data Analysis:
-
Integrate the peak area of the OOHL in the chromatogram of the sample.
-
Use the standard curve to determine the concentration of OOHL in the injected sample.
-
Calculate the original concentration of OOHL in the bacterial supernatant, taking into account the dilution and concentration factors from the extraction process.
-
Signaling Pathways
The production and perception of OOHL are central to quorum-sensing circuits that regulate gene expression in various bacteria. Below are diagrams of two well-characterized OOHL-dependent signaling pathways.
The LuxI/LuxR Pathway in Vibrio fischeri
In Vibrio fischeri, the LuxI/LuxR system is the archetypal quorum-sensing circuit that controls bioluminescence.
Caption: The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri.
The CarI/CarR Pathway in Pectobacterium carotovorum
In Pectobacterium carotovorum, the CarI/CarR system, homologous to the LuxI/LuxR system, regulates the production of carbapenem antibiotics.
Caption: The CarI/CarR quorum-sensing circuit in Pectobacterium carotovorum.
Experimental Workflow for OOHL Analysis
The following diagram outlines the general workflow for the extraction and quantification of OOHL from a bacterial culture.
Caption: Workflow for OOHL extraction and quantification.
References
- 1. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonenzymatic Turnover of an Erwinia carotovora Quorum-Sensing Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of this compound in Mice Infected with Yersinia enterocolitica Serotype O8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance of N-acyl- L-homoserine lactone production by Yersinia enterocolitica in fresh foods [agris.fao.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. research.wur.nl [research.wur.nl]
- 12. mdpi.com [mdpi.com]
A Technical Guide to N-(3-Oxohexanoyl)-L-homoserine lactone: A Key Regulator in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxohexanoyl)-L-homoserine lactone is a pivotal signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, influencing a wide array of physiological activities including biofilm formation, virulence factor production, and bioluminescence.[1] This technical guide provides a comprehensive overview of this compound, its various synonyms in scientific literature, quantitative data related to its signaling pathways, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Synonyms and Nomenclature
To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and abbreviations for this compound is presented below.
| Category | Synonym/Abbreviation |
| Full Chemical Name | This compound |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide |
| Common Abbreviations | OHHL |
| 3-oxo-C6-HSL | |
| 3O-C6-HSL | |
| Other Names | N-(beta-Ketocaproyl)-L-homoserine lactone |
| N-(β-Ketocaproyl)-L-homoserine lactone | |
| Autoinducer-1 (AI-1) of Vibrio fischeri |
Quantitative Data
The interaction of this compound with its cognate receptors is a critical aspect of its function. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Organism/System | Description |
| Dissociation Constant (Kd) | 1.8 µM | Erwinia carotovora (CarR protein) | Measures the binding affinity of OHHL to its receptor, CarR, which regulates carbapenem production.[2] |
| Dissociation Constant (Kd) | 100 nM | Vibrio fischeri (LuxR protein) | Represents the binding affinity of OHHL to its receptor, LuxR, which controls bioluminescence. |
Signaling Pathways
This compound is a key component of the LuxI/LuxR-type quorum sensing circuit, first characterized in the marine bacterium Vibrio fischeri. A similar system involving the CarI/CarR proteins is found in Erwinia carotovora.
LuxI/LuxR Signaling Pathway in Vibrio fischeri
At low cell density, the LuxI protein produces a basal level of this compound (OHHL), which diffuses freely across the bacterial cell membrane. As the bacterial population increases, the extracellular concentration of OHHL rises. Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic receptor protein, LuxR. The LuxR-OHHL complex then binds to a specific DNA sequence known as the lux box, which is located in the promoter region of the lux operon. This binding event activates the transcription of the lux operon genes (luxICDABE), leading to the production of luciferase and the subsequent emission of light. This creates a positive feedback loop, as the luxI gene is part of the lux operon, leading to a rapid increase in OHHL synthesis and a synchronized bioluminescent response across the population.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-acyl homoserine lactones involves the coupling of the appropriate acyl chloride with L-homoserine lactone hydrobromide under Schotten-Baumann conditions.
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxohexanoyl chloride
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.
-
Add a solution of 3-oxohexanoyl chloride in dichloromethane to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Further purification can be achieved using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). A typical gradient might be 20-80% acetonitrile over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Dissolve the synthesized product in a small volume of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the major peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Detection by Thin-Layer Chromatography (TLC) Overlay Assay
This bioassay is used to detect the presence of this compound in a sample.
Materials:
-
C18 reverse-phase TLC plate.
-
Sample extract.
-
This compound standard.
-
Methanol.
-
Water.
-
Agrobacterium tumefaciens NTL4 (pZLR4) bioreporter strain.
-
Luria-Bertani (LB) agar.
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
Procedure:
-
Spot the sample extract and the standard onto the C18 TLC plate.
-
Develop the TLC plate in a chamber with a mobile phase of 60:40 (v/v) methanol:water.
-
Allow the plate to dry completely.
-
Overlay the TLC plate with a thin layer of molten LB agar seeded with the A. tumefaciens bioreporter strain and containing X-Gal.
-
Incubate the plate at 30°C for 24-48 hours.
-
The presence of this compound will be indicated by the appearance of blue spots, resulting from the activation of the lacZ reporter gene in the bioreporter strain.
Experimental Workflow: Bioreporter Assay for Quantification
A common experimental workflow for quantifying the concentration of this compound in a bacterial culture supernatant involves the use of a bioreporter strain.
This workflow outlines the key steps for quantifying this compound. A standard curve is generated using known concentrations of the synthetic compound, allowing for the determination of the unknown concentration in the bacterial supernatant based on the luminescent response of the bioreporter.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing (QS).[1][2] It belongs to the N-acyl-homoserine lactone (AHL) family of autoinducers, which bacteria use to coordinate gene expression in a cell-density-dependent manner.[1][3] OHHL was first identified as the natural autoinducer for bioluminescence in the marine bacterium Vibrio fischeri (now Aliivibrio fischeri).[1][2] In this system, OHHL is synthesized by the LuxI protein and, upon reaching a threshold concentration, binds to the transcriptional regulator LuxR.[2][3][4] This complex then activates the expression of genes responsible for bioluminescence, creating a positive feedback loop.[3] Due to its central role in regulating virulence, biofilm formation, and antibiotic production in various pathogens, the synthesis of OHHL and its analogues is of significant interest for developing quorum sensing inhibitors.[5][6][7]
Chemical Synthesis of this compound
The chemical synthesis of OHHL, a β-ketoamide AHL, can be approached through several routes. A common strategy involves the acylation of (S)-α-amino-γ-butyrolactone. One robust method utilizes Meldrum's acid to construct the β-ketoester moiety, which is then coupled with the homoserine lactone.[5]
Experimental Protocol: Synthesis via Meldrum's Acid Adduct
This protocol is adapted from previously reported procedures for synthesizing β-ketoamide AHLs.[5] It involves a multi-step linear synthesis.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Butyryl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
(S)-(-)-α-amino-γ-butyrolactone hydrobromide
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Formation of the Meldrum's Acid Adduct:
-
Dissolve Meldrum's acid in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Add pyridine to the solution.
-
Slowly add butyryl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The resulting product is the acyl-Meldrum's acid adduct.
-
-
Methanolysis to Form Methyl 3-oxohexanoate:
-
The crude adduct from the previous step is carefully treated with methanol.
-
This reaction typically proceeds at room temperature and results in the formation of the corresponding β-ketoester, methyl 3-oxohexanoate.
-
The product can be purified by distillation or column chromatography.
-
-
Coupling with L-homoserine lactone:
-
Hydrolyze the methyl 3-oxohexanoate to 3-oxohexanoic acid using standard conditions (e.g., with NaOH followed by acidic workup).
-
Dissolve the resulting 3-oxohexanoic acid in an appropriate solvent like DCM or DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add (S)-(-)-α-amino-γ-butyrolactone hydrobromide to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
-
Purification:
Data Presentation
The synthesis of AHLs can vary significantly in efficiency depending on the chosen route and specific reaction conditions. The following table summarizes yields reported for different AHL synthesis strategies.
| Synthesis Method | Target AHL Class | Reported Yields | Notes | Reference(s) |
| One-pot from acyl-Meldrum's acid adducts | β-ketoamide (e.g., OHHL) | <30% | This method suffered from low yields and poor enantiomeric purity. | [5] |
| Linear route via β-ketoesters from Meldrum's acid | β-ketoamide (e.g., OHHL) | Good | A multi-step but more reliable and robust method for producing enantiomerically pure β-ketoamide AHLs. | [5] |
| Schotten-Baumann Conditions | Unfunctionalized Acyl | Good to Excellent | Involves reacting L-homoserine lactone hydrobromide with acid chlorides. Reliable for AHLs without the β-keto group. | [5][10] |
| Enzymatic Synthesis (Immobilized Candida antarctica Lipase) | Aliphatic & Hydroxylated | 6-85% | An alternative to chemical synthesis, particularly for non-3-oxo AHLs. Yields are highly dependent on the specific acyl donor. | [11] |
Visualizations
Diagrams of Workflow and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for the chemical synthesis of OHHL.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-oxo-C6-HSL
Introduction
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in many Gram-negative bacteria.[1][2][3] It plays a crucial role in regulating gene expression related to virulence, biofilm formation, and bioluminescence.[1][2][3] Accurate and reproducible experimental results depend on the proper dissolution and storage of 3-oxo-C6-HSL to maintain its chemical integrity. This document provides a detailed protocol for the solubilization and storage of 3-oxo-C6-HSL for research applications.
Quantitative Data Summary
The solubility and stability of 3-oxo-C6-HSL can vary significantly based on the solvent and storage conditions. The following tables summarize the key quantitative data for dissolving and storing the compound.
Table 1: Solubility of 3-oxo-C6-HSL in Various Solvents
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (468.98 mM) | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended.[4] |
| Chloroform | >100 mg/mL | - |
| Dimethylformamide (DMF) | ~30 mg/mL | Data for the analogous compound N-(β-ketocaproyl)-L-HSL.[5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Data for the analogous compound N-(β-ketocaproyl)-L-HSL. Aqueous solutions should be used the same day.[5] |
| Ethanol and other primary alcohols | Not Recommended | These solvents have been shown to open the lactone ring, leading to inactivation.[5][6][7] |
Table 2: Storage and Stability of 3-oxo-C6-HSL
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep cool, dry, and protected from light and moisture.[1][5] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[4][8] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Suitable for short-term storage.[4][8] |
| Aqueous Solution | 4°C | < 24 hours | Not recommended for storage beyond one day due to hydrolysis.[5] |
Experimental Protocol: Preparation of 3-oxo-C6-HSL Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of 3-oxo-C6-HSL in an organic solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of solid 3-oxo-C6-HSL to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the compound.
-
Weighing: In a suitable weighing vessel, carefully weigh the desired amount of 3-oxo-C6-HSL powder using a calibrated analytical balance.
-
Dissolution: a. Transfer the weighed powder to a sterile amber tube or vial. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder). c. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. d. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[4]
-
Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes.[4] b. For long-term storage (up to 6 months), store the aliquots at -80°C.[4][8] c. For short-term storage (up to 1 month), store the aliquots at -20°C.[4][8]
-
Preparation of Working Solutions: a. When needed, thaw a single aliquot of the stock solution. b. Further dilute the stock solution into the appropriate aqueous buffer or culture medium immediately before use. c. Note that aqueous solutions of 3-oxo-C6-HSL are susceptible to hydrolysis, especially at alkaline pH and higher temperatures, and should be prepared fresh and used on the same day.[5][9][10]
Stability Considerations
The stability of 3-oxo-C6-HSL is critically affected by pH and temperature. The lactone ring is prone to hydrolysis, a process that is accelerated by increased pH and temperature.[9][10] The presence of the 3-oxo group also increases the rate of hydrolysis compared to other AHLs like C6-HSL.[9] Therefore, it is imperative to avoid alkaline conditions and prolonged exposure to elevated temperatures. For biological experiments, working solutions should be prepared fresh from a frozen stock and used promptly.
Visual Workflow and Diagrams
The following diagrams illustrate the key workflow for handling 3-oxo-C6-HSL and its signaling context.
Caption: Workflow for dissolving and storing 3-oxo-C6-HSL.
Caption: Simplified 3-oxo-C6-HSL quorum sensing pathway.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound - CAS-Number 143537-62-6 - Order from Chemodex [chemodex.com]
- 3. AdipoGen 3-oxo-C6-L-HSL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography analysis of OHHL
An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of N-3-oxo-hexanoyl-L-homoserine lactone (OHHL).
Introduction
N-3-oxo-hexanoyl-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in the quorum-sensing (QS) systems of many Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression.[2] The LuxI/LuxR-type quorum-sensing circuit is a well-studied example, where the LuxI synthase produces OHHL.[3][4] As the bacterial population grows, OHHL accumulates until it reaches a threshold concentration. It then binds to the LuxR transcriptional regulator, activating genes responsible for various processes, including bioluminescence, virulence factor production, and biofilm formation.[1][5]
The analysis and quantification of OHHL are crucial for research in microbiology, infectious diseases, and drug development aimed at disrupting bacterial communication (quorum quenching). High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful and reliable technique for the detection and quantification of OHHL and other N-acyl-homoserine lactones (AHLs) in complex biological samples.[6][7][8] This application note provides a detailed protocol for the HPLC-based analysis of OHHL.
Signaling Pathway of OHHL in LuxI/LuxR Quorum Sensing
The LuxI/LuxR circuit is a foundational model for quorum sensing in Gram-negative bacteria. The synthase protein, LuxI, synthesizes the OHHL signal molecule. At low cell densities, the concentration of OHHL is minimal. As the population density increases, the extracellular concentration of OHHL rises. This freely diffusible molecule then re-enters the bacterial cells and binds to the LuxR protein, which is a transcriptional activator. The OHHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, to activate the transcription of target genes.
Caption: LuxI/LuxR quorum-sensing pathway mediated by OHHL.
Experimental Protocol: HPLC Analysis of OHHL
This protocol outlines a general method for the extraction and quantification of OHHL from bacterial culture supernatants. It is based on common procedures for AHL analysis.[7][9]
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm particle size).[7]
-
OHHL standard (≥95% purity).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (≥98%).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Syringe filters (0.22 µm).
-
Rotary evaporator.
-
Glass vials.
Sample Preparation (from Bacterial Culture)
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (e.g., late logarithmic or stationary phase).
-
Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Carefully collect the supernatant.
-
For extraction, mix the supernatant with an equal volume of acidified ethyl acetate (0.1% v/v formic acid).
-
Vortex vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper organic phase. Repeat the extraction process twice more on the aqueous phase.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase A (e.g., 200 µL) for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.
-
Column: C18 reversed-phase column (150 x 2.1 mm, 3 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Gradient Program:
-
Start with 40% B.
-
Increase to 100% B over 19 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to 40% B and equilibrate for 10 minutes before the next injection.[7]
-
-
Detection:
-
UV Detector: 210 nm.
-
MS Detector (ESI+): Monitor for the protonated molecule [M+H]⁺. For OHHL (m.w. 213.23 g/mol ), this would be m/z 214.2.
-
Experimental Workflow
The overall process from sample collection to data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: General workflow for the HPLC analysis of OHHL.
Data Presentation and Quantitative Analysis
For quantitative analysis, a standard curve must be generated using a serial dilution of a pure OHHL standard. The peak area of OHHL in the unknown samples is then compared to the standard curve to determine its concentration.
| Parameter | Value | Reference |
| Analyte | N-3-oxo-hexanoyl-L-homoserine lactone (OHHL) | N/A |
| Molecular Formula | C₁₀H₁₅NO₄ | N/A |
| Molecular Weight | 213.23 g/mol | N/A |
| HPLC Column | C18 Reversed-Phase | [7][9] |
| Detection Mode | Mass Spectrometry (ESI+) or UV | [7][10] |
| [M+H]⁺ (for MS) | m/z 214.2 | Calculated |
| Limit of Quantification (LOQ) | 0.09 - 0.457 µg/L (for similar AHLs) | [7] |
| Intra-day Precision (%RSD) | < 20% (for similar AHLs) | [7] |
Note: Specific quantitative values like retention time can vary significantly between different HPLC systems, columns, and methods. The LOQ and precision values are cited from a study on various AHLs and provide a general expectation for performance.[7]
Conclusion
This application note provides a comprehensive protocol for the analysis of the quorum-sensing molecule OHHL using HPLC. The detailed methodology for sample preparation and chromatographic separation, combined with the workflow and signaling pathway diagrams, offers researchers a solid foundation for accurately quantifying OHHL in various biological matrices. This method is essential for studies investigating bacterial communication, pathogenesis, and the development of novel antimicrobial strategies.
References
- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 10. Quorum sensing signal molecules (acylated homoserine lactones) in gram-negative fish pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Identification and Quantification of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL)
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key autoinducer molecule involved in quorum sensing (QS) in a variety of Gram-negative bacteria, most notably the marine bacterium Vibrio fischeri.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2] OHHL plays a critical role in regulating processes such as bioluminescence, biofilm formation, and virulence factor production.[1][3] The accurate identification and quantification of OHHL are essential for studying bacterial communication, understanding disease pathogenesis, and developing novel antimicrobial strategies that disrupt QS pathways. This document provides detailed protocols for the identification of OHHL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Quorum Sensing Signaling Pathway in Vibrio fischeri
In Vibrio fischeri, the QS system is primarily regulated by the LuxI/LuxR proteins. The LuxI synthase produces OHHL, which can freely diffuse across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of OHHL increases. Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic receptor protein LuxR. This OHHL-LuxR complex then acts as a transcriptional activator, binding to the promoter region of the lux operon (luxICDABEG) to induce the expression of genes responsible for bioluminescence and further OHHL synthesis, creating a positive feedback loop.[1][4]
Caption: OHHL-mediated quorum sensing circuit in Vibrio fischeri.
General Experimental Workflow
The overall process for identifying OHHL involves several key stages, starting from bacterial cultivation to final analysis by mass spectrometry. The workflow ensures that the target analyte is efficiently extracted from the complex culture medium, separated from other metabolites, and accurately identified based on its mass-to-charge ratio and fragmentation pattern.
Caption: Standard experimental workflow for OHHL analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture Supernatant
This protocol details the extraction of OHHL from a liquid bacterial culture.
Materials:
-
Bacterial culture grown to the stationary phase.
-
Centrifuge and appropriate tubes.
-
Organic solvent: Dichloromethane or acidified ethyl acetate (0.5% acetic acid).[5]
-
Separatory funnel or conical tubes for extraction.
-
Rotary evaporator or nitrogen stream evaporator.
-
Methanol or acetonitrile (HPLC grade).
-
Vortex mixer.
Methodology:
-
Cell Removal: Centrifuge 50 mL of the bacterial culture at 15,000 rpm to pellet the cells.[6]
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask or separatory funnel.
-
Solvent Extraction:
-
Add an equal volume of organic solvent (e.g., 50 mL of dichloromethane) to the supernatant.
-
Mix vigorously for 2-3 minutes. If using a separatory funnel, ensure to vent pressure frequently.
-
Allow the layers to separate. The organic layer will contain the extracted OHHL.
-
Collect the lower organic phase (for dichloromethane) or the upper organic phase (for ethyl acetate).
-
-
Repeat Extraction: Repeat the extraction process (Step 3) two more times with fresh solvent, pooling the organic phases to maximize recovery.[5][6]
-
Concentration: Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at room temperature.[6]
-
Reconstitution: Re-dissolve the dried residue in a small, precise volume (e.g., 100-500 µL) of HPLC-grade methanol or acetonitrile. Vortex thoroughly to ensure the analyte is fully dissolved.
-
Final Preparation: Transfer the reconstituted sample to an autosampler vial for mass spectrometry analysis. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 2: LC-MS/MS for OHHL Identification
This protocol uses a triple quadrupole mass spectrometer for sensitive and specific detection.
Instrumentation and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Precursor ion scanning or Multiple Reaction Monitoring (MRM).
-
Precursor Ion Scan: Scan for all parent ions that fragment to the characteristic daughter ion of the homoserine lactone ring, m/z 102 .[7][8] Set the collision energy to approximately 25 V.[7][8]
-
MRM for OHHL:
-
Parent Ion (Q1): m/z 214.1 ([M+H]⁺ for OHHL).
-
Product Ion (Q3): m/z 102.1 .
-
Dwell Time: 100 ms.
-
Collision Energy: Optimized for the specific instrument, typically 15-25 V.
-
-
Protocol 3: GC-MS for OHHL Identification
This method provides an alternative for OHHL analysis, often without the need for derivatization.[6]
Instrumentation and Conditions:
-
GC System: Gas chromatograph with a capillary column.
-
Column: HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Mass Spectrometer: Single Quadrupole or Ion Trap.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM).
-
Key Ions for SIM:
Data Interpretation and Quantitative Analysis
Identification Criteria: The identification of OHHL is confirmed by matching both the retention time and the mass spectral data with a pure chemical standard.
-
LC-MS/MS: A peak detected at the expected retention time should show a precursor ion of m/z 214 and a product ion of m/z 102 .[7][9]
-
GC-MS: The mass spectrum of the peak at the correct retention time should display the characteristic fragmentation pattern, with a prominent base peak at m/z 143 .[6]
Quantitative Data Summary: Mass spectrometry methods offer high sensitivity for the detection of OHHL and other N-acyl homoserine lactones. The table below summarizes reported performance metrics.
| Technique | Analyte Class | Internal Standard | Sensitivity / Limit of Detection (LOD) | Reference |
| GC-MS (ECNI) | 3-oxo-AHLs | [¹³C₁₆]-OdDHL | S/N ratio > 10:1 for 1 ng | [10] |
| LC-MS/MS | N-HLs | Not specified | As low as 1 ppb (1 ng/mL) | [11] |
| LC-MS/MS | N-HLs | Not specified | LOD can be as low as 10 ppt in biological samples with preconcentration | [11] |
References
- 1. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying 3-oxo-C6-HSL using E. coli Bioreporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that relies on the production and detection of signaling molecules called autoinducers. N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a common autoinducer used by many Gram-negative bacteria to regulate various physiological processes, including biofilm formation and virulence factor production. The ability to accurately quantify 3-oxo-C6-HSL is crucial for studying bacterial communication and for the development of novel anti-infective therapies that target quorum sensing. Escherichia coli bioreporters are powerful tools for the sensitive and specific quantification of 3-oxo-C6-HSL. These engineered bacteria contain a genetic circuit that produces a measurable output, such as light or fluorescence, in response to the presence of 3-oxo-C6-HSL.
This document provides detailed application notes and protocols for the use of E. coli bioreporters for the quantification of 3-oxo-C6-HSL levels.
Principle of Detection: The LuxR-based Signaling Pathway
The most common E. coli bioreporters for 3-oxo-C6-HSL are based on the LuxR regulatory system from Vibrio fischeri.[1][2][3][4][5] In this system, the LuxR protein acts as a transcriptional activator that, in the presence of its cognate autoinducer 3-oxo-C6-HSL, binds to a specific DNA sequence known as the lux box. This binding event initiates the transcription of downstream genes. In the bioreporter strain, these downstream genes are typically reporter genes, such as those encoding Green Fluorescent Protein (GFP) or luciferase (luxCDABE), leading to a measurable signal.[2][3][6]
Quantitative Data Summary
The performance of E. coli bioreporters can vary depending on the specific genetic constructs and experimental conditions. Below is a summary of reported quantitative data for different bioreporter systems.
| Bioreporter System | Reporter | Sensitivity (Detection Limit) | Dynamic Range | Reference |
| LuxR-based with pLux-GFP | GFP | ~5 nM | Not explicitly stated | [6] |
| Engineered LuxR-I46F with pLux-GFP | GFP | 10⁻¹² M (1 pM) | 10⁻¹² M to 10⁻⁶ M | [2][3] |
| LuxR-based with luxCDABE | Luminescence | 30-100 pM | Not explicitly stated | [5] |
| LasR-based with lasB-lacZ | β-galactosidase | ~2.8 nM (EC50 for 3-oxo-C12-HSL) | Not explicitly stated for 3-oxo-C6-HSL | [7] |
Experimental Protocols
This section provides a detailed methodology for quantifying 3-oxo-C6-HSL using a GFP-based E. coli bioreporter.
Materials
-
E. coli bioreporter strain (e.g., a strain containing a pLux-GFP reporter plasmid)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid maintenance (e.g., ampicillin at 100 µg/mL)
-
Synthetic 3-oxo-C6-HSL (for standard curve)
-
96-well microplates (black with clear bottoms for fluorescence measurements)
-
Microplate reader with fluorescence excitation/emission filters for GFP (e.g., 485 nm excitation, 520 nm emission)
-
Incubator shaker
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of 3-oxo-C6-HSL Standards:
-
Bioreporter Culture Preparation:
-
Assay Setup:
-
Dispense 180 µL of the diluted bioreporter culture into the wells of a 96-well microplate.
-
Add 20 µL of the 3-oxo-C6-HSL standards and unknown samples to the respective wells.
-
Prepare wells for a blank control (bioreporter culture with 20 µL of sterile medium).
-
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Subtract the blank OD₆₀₀ and fluorescence readings from all experimental readings.
-
Normalize the fluorescence signal by dividing the fluorescence intensity by the OD₆₀₀ for each well. This accounts for variations in cell growth.
-
Plot the normalized fluorescence as a function of the 3-oxo-C6-HSL concentration for the standards to generate a standard curve.
-
Use the standard curve to determine the concentration of 3-oxo-C6-HSL in the unknown samples.
-
Considerations and Troubleshooting
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve 3-oxo-C6-HSL does not affect the growth or signaling of the bioreporter. Include a solvent-only control.
-
Sample Matrix Effects: Components in the unknown samples (e.g., culture supernatants) may interfere with the bioreporter's response.[1] It is advisable to run a control where a known amount of synthetic 3-oxo-C6-HSL is spiked into the sample matrix to assess for any inhibitory or enhancing effects.
-
Bioreporter Specificity: While many LuxR-based bioreporters are most sensitive to 3-oxo-C6-HSL, they may also respond to other N-acyl homoserine lactones (AHLs), albeit with different sensitivities.[6] The specificity of the bioreporter should be considered when interpreting results from complex samples.
-
Optimization: The optimal incubation time and temperature may vary between different bioreporter strains and should be optimized for new experimental setups.
Conclusion
E. coli bioreporters offer a sensitive, cost-effective, and high-throughput method for the quantification of 3-oxo-C6-HSL. By following the protocols outlined in this document and giving careful consideration to potential experimental variables, researchers can obtain reliable and quantitative data on the concentration of this important quorum sensing signal molecule. This information is invaluable for advancing our understanding of bacterial communication and for the development of novel strategies to combat bacterial infections.
References
- 1. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor [frontiersin.org]
- 3. Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Separation of N-Acyl-Homoserine Lactones using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2][3] This coordinated behavior is implicated in various processes, including biofilm formation, virulence factor production, and antibiotic resistance. The study of AHLs is crucial for understanding bacterial pathogenesis and for the development of novel anti-pathogenic drugs that target quorum sensing, a strategy known as quorum quenching.
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures.[4][5][6] It is a powerful tool for the initial screening and characterization of AHLs produced by bacteria.[1][2] This application note provides a detailed protocol for the extraction, separation, and visualization of AHLs from bacterial cultures using TLC, along with reference data for the identification of common AHLs.
Signaling Pathway: AHL-Mediated Quorum Sensing
AHL-mediated quorum sensing involves the synthesis of AHL signal molecules by a LuxI-type synthase. As the bacterial population density increases, the concentration of AHLs in the environment surpasses a threshold, leading to the binding of AHLs to a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.
Caption: A generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.
Experimental Workflow for AHL Separation by TLC
The overall workflow for separating AHLs using TLC involves several key steps, from sample preparation to the final visualization and analysis of the separated compounds.
Caption: Experimental workflow for the separation and detection of AHLs using TLC.
Experimental Protocols
Extraction of AHLs from Bacterial Supernatants
This protocol is adapted from methodologies described in multiple studies.[7]
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% formic acid is recommended)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen gas flow
-
Vortex mixer
-
0.22 µm filter
Procedure:
-
Centrifuge the bacterial culture (e.g., 500 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[7]
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[7]
-
Transfer the cell-free supernatant to a separating funnel.
-
Add an equal volume of acidified ethyl acetate to the supernatant, shake vigorously for 2 minutes, and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.[7]
-
Pool the organic phases and dry them using a rotary evaporator at 30°C.[7]
-
The dried extract can be reconstituted in a small volume (e.g., 100-200 µL) of ethyl acetate or methanol for TLC analysis.
Thin-Layer Chromatography of AHL Extracts
Materials:
-
Methanol
-
Deionized water
-
TLC developing tank
-
Capillary tubes for spotting
-
AHL standards (e.g., C4-HSL, C6-HSL, C8-HSL, 3-oxo-C8-HSL)
Procedure:
-
Prepare the mobile phase, typically a mixture of methanol and water (60:40, v/v).[1][7]
-
Pour the mobile phase into the TLC developing tank to a depth of about 0.5 cm. Cover the tank and let it saturate for at least 20 minutes.
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of the C18 TLC plate.
-
Using a capillary tube, carefully spot a small volume (e.g., 2-5 µL) of the reconstituted AHL extract and the AHL standards onto the starting line.[7]
-
Allow the spots to dry completely.
-
Place the TLC plate into the saturated developing tank, ensuring the starting line is above the solvent level.
-
Allow the chromatogram to develop until the solvent front reaches about 1 cm from the top of the plate.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Dry the TLC plate completely in a fume hood.
Visualization of AHLs using Bio-overlay
Since AHLs are colorless, a bioassay is required for their visualization. This protocol utilizes reporter strains that produce a colored or fluorescent product in the presence of AHLs.
Materials:
-
Reporter strain culture (e.g., Chromobacterium violaceum CV026 for short-chain AHLs or Agrobacterium tumefaciens KYC55 for a broad range of AHLs)[7][9][10]
-
Luria-Bertani (LB) agar
-
Sterile container
Procedure:
-
Prepare a top agar by inoculating 50 mL of LB medium with 0.5 mL of an overnight culture of the reporter strain and incubating for 24 hours with aeration.[7]
-
Add the cultured reporter strain to 100 mL of molten LB agar (1.2% agar) maintained at a suitable temperature (e.g., 45-50°C).[7]
-
Immediately and evenly pour this agar overlay onto the developed and dried TLC plate.[7]
-
Once the agar has solidified, place the plate in a sealed sterile container and incubate at 30°C for 24-48 hours.[7]
-
AHLs will appear as colored spots (e.g., purple with C. violaceum CV026) or spots of β-galactosidase activity (blue with A. tumefaciens KYC55 and X-Gal).[8][9]
Data Presentation
The retention factor (Rf) is a key parameter for identifying compounds in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The following tables summarize the approximate Rf values for various AHLs on C18 reversed-phase TLC with a methanol/water (60:40, v/v) mobile phase, as reported in the literature. Note that Rf values can vary slightly depending on experimental conditions.[11]
Table 1: Rf Values of Unsubstituted AHLs
| AHL Compound | Acyl Chain Length | Approximate Rf Value |
| C4-HSL | C4 | ~0.82 |
| C6-HSL | C6 | ~0.49[7] |
| C8-HSL | C8 | ~0.23[12] |
| C10-HSL | C10 | ~0.09[12] |
Table 2: Rf Values of 3-oxo-substituted AHLs
| AHL Compound | Acyl Chain Length | Approximate Rf Value |
| 3-oxo-C6-HSL | C6 | ~0.68[12] |
| 3-oxo-C8-HSL | C8 | ~0.41[7][12] |
| 3-oxo-C10-HSL | C10 | ~0.18[12] |
| 3-oxo-C12-HSL | C12 | ~0.07[12] |
Conclusion
Thin-layer chromatography coupled with a bio-overlay is a highly effective method for the preliminary identification and separation of AHLs from bacterial extracts.[1][2] The protocols and data presented in this application note provide a solid foundation for researchers and scientists to screen for AHL production in various bacterial species. This technique is particularly valuable in the initial stages of drug discovery programs aimed at identifying novel quorum quenching compounds. For definitive structural elucidation and quantification, further analysis by techniques such as mass spectrometry is recommended.[7][12]
References
- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. [PDF] Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Interaction: In Vitro Assays for OHHL-Protein Binding
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) is a key quorum-sensing signal molecule in many Gram-negative bacteria, regulating a variety of physiological processes, including virulence factor production and biofilm formation. The interaction of OHHL with its cognate LuxR-type transcriptional regulator proteins is a critical step in this signaling cascade, making it an attractive target for the development of novel anti-infective agents. This document provides detailed application notes and protocols for several robust in vitro assays to quantitatively and qualitatively assess the binding of OHHL to its protein partners.
Introduction to OHHL-Protein Binding Assays
A variety of biophysical techniques can be employed to study the interaction between OHHL and its receptor proteins in a controlled, in vitro environment. These assays are essential for determining binding affinity, kinetics, and thermodynamics, which are crucial parameters in basic research and drug discovery. The primary methods covered in these notes are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each technique offers unique advantages and provides complementary information about the binding event.
Quantitative Data Summary
The following table summarizes key binding affinity data reported for the interaction of OHHL and related N-acyl homoserine lactones (AHLs) with their cognate LuxR-type receptor proteins.
| Ligand | Protein | Assay Method | Dissociation Constant (Kd) | Reference |
| OHHL | LuxR (Vibrio fischeri) | Gel Mobility Shift Assay | 100 nM | [1] |
| OHHL | CarR (Erwinia carotovora) | Not Specified | 1.8 µM | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general signaling pathway involving OHHL and the workflows of the described in vitro binding assays.
References
Application of N-(3-Oxohexanoyl)-L-homoserine Lactone in Biofilm Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL or 3-oxo-C6-HSL) is a small, diffusible signaling molecule belonging to the N-acyl homoserine lactone (AHL) family. It plays a crucial role in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. This coordination is pivotal in various bacterial behaviors, most notably in the formation and maturation of biofilms. Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. The formation of biofilms is a significant concern in clinical and industrial settings due to their increased resistance to antimicrobial agents and the host immune system.
OOHL acts as an autoinducer, primarily in Gram-negative bacteria. A well-characterized example of a QS system that utilizes a molecule closely related to or identical to OOHL is the CviI/R system in Chromobacterium violaceum.[1][2] In this system, the CviI synthase produces the AHL signal. As the bacterial population grows, the concentration of the AHL increases. Upon reaching a threshold concentration, the AHL binds to and activates the cytoplasmic receptor protein CviR, a LuxR-type transcriptional regulator. The AHL-CviR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression. This regulation controls the production of various factors, including virulence factors and components essential for biofilm development.[3][4]
The study of OOHL and its role in biofilm formation is critical for the development of novel anti-biofilm strategies. By understanding the signaling pathways mediated by OOHL, researchers can identify targets for therapeutic intervention aimed at disrupting bacterial communication and, consequently, preventing or dispersing biofilms. These strategies, often termed "quorum quenching," represent a promising alternative to traditional antibiotics, as they are less likely to impose selective pressure for the development of resistance.
Data Presentation
The following table summarizes the dose-dependent effect of a short-chain N-acyl homoserine lactone on biofilm formation. While specific quantitative data for this compound was not available in the searched literature, the data presented for N-Hexanoyl-L-homoserine lactone (C6-HSL) in a biofilm-forming oral bacterial community provides a representative example of how these signaling molecules can influence biofilm biomass. The experiment was conducted using a crystal violet staining assay, and the results are presented as Colony Forming Units (CFU) per biofilm.
| AHL Concentration (µM) | Mean Biofilm Biomass (CFU/biofilm) | Standard Deviation |
| 0 (Control) | 5.3 x 10⁷ | - |
| C4-HSL | 6.8 x 10⁷ | - |
| C6-HSL | 1.7 x 10⁸ | - |
| OC6-HSL | 9.6 x 10⁷ | - |
Data adapted from a study on the effect of exogenous AHLs on in vitro oral biofilms. The data for C6-HSL, a structurally similar molecule to OOHL, demonstrates a significant promotion of biofilm formation.[5]
Signaling Pathway
The CviI/R quorum-sensing system in Chromobacterium violaceum is a well-studied model for AHL-mediated gene regulation and its impact on phenotypes such as pigment production (violacein) and biofilm formation.
CviI/R Quorum Sensing Signaling Pathway.
Experimental Protocols
Protocol 1: Quantitative Analysis of Biofilm Formation using Crystal Violet Assay
This protocol is designed to quantify the effect of exogenous this compound on bacterial biofilm formation in a 96-well microtiter plate format.
Materials:
-
Bacterial strain of interest (e.g., Chromobacterium violaceum ATCC 12472)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound (OOHL) stock solution (in a solvent compatible with bacterial growth, e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05.
-
-
Treatment with OOHL:
-
In a sterile 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add the desired concentrations of OOHL to the wells. Prepare a serial dilution of the OOHL stock solution to test a range of concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not inhibit bacterial growth. Include a solvent-only control.
-
Include wells with sterile medium only as a negative control for contamination.
-
-
Biofilm Formation:
-
Cover the plate and incubate under static conditions at the optimal growth temperature for 24-48 hours.
-
-
Crystal Violet Staining:
-
Carefully discard the culture medium from each well by aspiration or by inverting the plate and gently tapping it on a paper towel.[6][7]
-
Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells. Discard the PBS after each wash.[8]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Remove the crystal violet solution and wash the wells three to four times with 200 µL of sterile water or until the wash water is clear.
-
Invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[6]
-
Incubate the plate for 15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Experimental Workflow for Biofilm Quantification.
Protocol 2: Analysis of Biofilm-Related Gene Expression by RT-qPCR
This protocol outlines the steps to analyze the expression of genes involved in biofilm formation in response to OOHL treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
Biofilms grown with and without OOHL treatment (as described in Protocol 1, but can be scaled up to larger culture vessels for sufficient RNA yield)
-
RNA extraction kit suitable for bacteria
-
DNase I, RNase-free
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., cviI, vioA, biofilm matrix-related genes) and a housekeeping gene (e.g., 16S rRNA)
-
qPCR instrument
Procedure:
-
Biofilm Culture and RNA Extraction:
-
Grow biofilms in the presence of a specific concentration of OOHL and a control (no OOHL).
-
Harvest the biofilm by scraping the cells from the surface.
-
Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment and RNA Quantification:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the OOHL-treated samples compared to the untreated control, normalized to the housekeeping gene.
-
Workflow for RT-qPCR Analysis of Biofilm-Related Genes.
Conclusion
This compound is a key signaling molecule in the quorum-sensing networks of several Gram-negative bacteria, playing a significant role in the regulation of biofilm formation. The protocols and information provided in these application notes offer a framework for researchers to investigate the effects of OOHL on bacterial biofilms. By employing these methods, scientists can quantitatively assess the impact of this autoinducer on biofilm biomass and analyze the underlying changes in gene expression. This knowledge is fundamental for the development of novel anti-biofilm therapeutics that target bacterial communication pathways, offering a promising avenue to combat biofilm-associated infections and biofouling in various industrial applications. Further research into the specific dose-dependent effects of OOHL on a wider range of bacterial species will continue to enhance our understanding of its role in the complex process of biofilm development.
References
- 1. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 4. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Applications of High-Purity N-(3-Oxohexanoyl)-L-homoserine lactone
Abstract
N-(3-Oxohexanoyl)-L-homoserine lactone (O-C6-HSL) is a key autoinducer molecule involved in the quorum sensing (QS) systems of numerous Gram-negative bacteria. It plays a critical role in regulating gene expression for a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence. This document provides a detailed overview of commercial suppliers of high-purity O-C6-HSL, along with comprehensive application notes and experimental protocols for its use in research and drug development.
Commercial Suppliers of High-Purity this compound
A reliable supply of high-purity O-C6-HSL is crucial for reproducible experimental results. The following table summarizes commercially available options, detailing supplier information and reported purity levels. Researchers are advised to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific purity data.
| Supplier | Product Name | Catalog Number | Reported Purity | Analytical Method |
| MedChemExpress | This compound | HY-W008806 | 99.76%[1] | HPLC[1] |
| Sigma-Aldrich (Merck) | N-(β-Ketocaproyl)-L-homoserine lactone | K3007 | ≥97% | HPLC |
| Chemodex | This compound | CDX-O0057 | ≥95% | HPLC |
| AdipoGen Life Sciences | This compound | AG-CR1-3613 | ≥98% | NMR |
| Santa Cruz Biotechnology | This compound | sc-205633 | ≥95% | Not specified |
| Cenmed Enterprises | N-(3-Oxohexanoyl)homoserine lactone | C007B-596391 | ≥98% | Not specified |
Applications in Research and Drug Development
O-C6-HSL is a versatile tool for studying bacterial communication and for the development of novel anti-infective therapies that target quorum sensing, a process known as quorum quenching.
Investigating Quorum Sensing Pathways
O-C6-HSL is the cognate signaling molecule for the LuxR-type transcriptional regulators in many bacterial species.[2] Exogenous addition of synthetic O-C6-HSL can be used to induce or restore quorum sensing-dependent phenotypes in bacterial mutants or to study the specificity of LuxR-family proteins.[2] A primary model system for this is the bioluminescent marine bacterium Vibrio fischeri, where O-C6-HSL, produced by the LuxI synthase, binds to the LuxR protein to activate the transcription of the lux operon, leading to light production.[3][4]
Biofilm Formation and Inhibition Studies
Quorum sensing is a key regulator of biofilm formation in many pathogenic bacteria. O-C6-HSL can be used to induce biofilm formation in susceptible strains, providing a model system to screen for biofilm inhibitors. The effect of potential quorum quenching compounds on O-C6-HSL-induced biofilms can be quantified using methods such as crystal violet staining.
Virulence Factor Regulation
In pathogens like Erwinia carotovora, a plant pathogen, O-C6-HSL controls the production of virulence factors, including carbapenem antibiotics.[5][6] By supplying exogenous O-C6-HSL, researchers can study the genetic regulation of these virulence factors and screen for compounds that interfere with this signaling pathway.
Host-Pathogen Interactions
Recent studies have shown that AHLs can also modulate the host immune response. O-C6-HSL can be used to investigate the impact of bacterial signaling molecules on host cells and tissues.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
High-purity this compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the lyophilized O-C6-HSL powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of O-C6-HSL in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of O-C6-HSL (Molecular Weight: 213.23 g/mol ), dissolve 2.13 mg of the powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Luciferase Reporter Assay for Quorum Sensing Activation
This protocol utilizes a bacterial reporter strain, such as E. coli carrying a plasmid with a LuxR-family receptor and a lux promoter-driven luciferase gene, to quantify the activity of O-C6-HSL.
Materials:
-
Bacterial reporter strain (e.g., E. coli JM109 with pSB401 plasmid)
-
Luria-Bertani (LB) broth and agar, supplemented with the appropriate antibiotic for plasmid maintenance
-
O-C6-HSL stock solution (10 mM in DMSO)
-
96-well white, clear-bottom microtiter plates
-
Luminometer
Protocol:
-
Inoculate a single colony of the reporter strain into LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.2.
-
Prepare a serial dilution of O-C6-HSL in LB broth from the 10 mM stock solution to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
In a 96-well microtiter plate, add 100 µL of the diluted reporter strain culture to each well.
-
Add 10 µL of each O-C6-HSL dilution or the DMSO control to the respective wells.
-
Incubate the plate at 30°C for 3-4 hours.
-
Measure the luminescence of each well using a luminometer.
-
Plot the relative light units (RLU) against the concentration of O-C6-HSL to generate a dose-response curve.
Biofilm Formation Assay (Crystal Violet Method)
This protocol describes the induction and quantification of biofilm formation in a susceptible bacterial strain using O-C6-HSL.
Materials:
-
Bacterial strain of interest (e.g., a luxI mutant of a biofilm-forming strain)
-
Appropriate growth medium (e.g., LB broth)
-
O-C6-HSL stock solution (10 mM in DMSO)
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Grow the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Prepare different concentrations of O-C6-HSL in the growth medium (e.g., 1 µM, 10 µM, 100 µM). Include a DMSO-only control.
-
In a 96-well microtiter plate, add 200 µL of the diluted bacterial culture containing the different concentrations of O-C6-HSL or the control to each well.
-
Incubate the plate statically at the optimal growth temperature for the bacterium for 24-48 hours.
-
Carefully discard the culture medium and gently wash the wells twice with sterile distilled water to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a microplate reader. Higher absorbance indicates greater biofilm formation.
Signaling Pathways and Experimental Workflows
The Vibrio fischeri LuxI/LuxR Quorum Sensing Pathway
The LuxI/LuxR circuit in Vibrio fischeri is the archetypal quorum sensing system. The LuxI protein synthesizes O-C6-HSL. As the bacterial population density increases, O-C6-HSL accumulates. Once a threshold concentration is reached, it diffuses into the bacterial cells and binds to the LuxR transcriptional regulator. The LuxR:O-C6-HSL complex then binds to the lux box, a DNA sequence in the promoter region of the luxICDABE operon, activating its transcription and leading to the production of luciferase and more LuxI, creating a positive feedback loop.
Caption: The LuxI/LuxR quorum sensing circuit in Vibrio fischeri.
Experimental Workflow for Luciferase Reporter Assay
The following diagram illustrates the key steps in performing a luciferase reporter assay to measure the activity of this compound.
Caption: Workflow for a luciferase reporter assay.
Experimental Workflow for Biofilm Formation Assay
This diagram outlines the process for assessing the impact of this compound on bacterial biofilm formation.
Caption: Workflow for a crystal violet biofilm assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Nonenzymatic Turnover of an Erwinia carotovora Quorum-Sensing Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Thermal Landscape of OHHL: A Technical Guide to Temperature Effects on Half-life in Solution
For Immediate Release
This technical support guide addresses the critical influence of temperature on the stability of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), a key quorum-sensing molecule in many Gram-negative bacteria. Understanding the thermal degradation kinetics of OHHL is paramount for researchers in microbiology, drug development, and biochemistry to ensure the integrity and reproducibility of their experiments. This document provides a comprehensive overview of the temperature-dependent half-life of OHHL in aqueous solutions, detailed experimental protocols for its determination, and troubleshooting guidance for common experimental challenges.
Data Presentation: The Impact of Temperature on OHHL Stability
The stability of OHHL in an aqueous solution is significantly influenced by temperature. Higher temperatures accelerate the rate of lactonolysis, the hydrolytic cleavage of the lactone ring, which inactivates the signaling molecule. While precise half-life values at a broad range of temperatures are not extensively documented in publicly available literature, the trend of accelerated degradation with increasing temperature is well-established.
Below is a summary of the known effects of temperature on the stability of acyl-homoserine lactones (AHLs), including OHHL (also referred to as 3-oxo-C6-HSL).
| Temperature (°C) | pH | Effect on OHHL Half-life | Reference |
| 22 | Neutral | Slower rate of degradation | [1][2] |
| 37 | Neutral | Increased rate of degradation compared to 22°C | [1][2] |
Note: The provided references indicate a qualitative increase in the degradation rate with temperature but do not offer specific half-life values. Further experimental investigation is required to populate a quantitative table.
Experimental Protocols
Accurate determination of the half-life of OHHL requires precise experimental design and execution. The following protocols outline the key methodologies for assessing the stability of OHHL in solution.
Method 1: Monitoring pH Change in Unbuffered Solutions
This method relies on the principle that the hydrolysis of the lactone ring of OHHL releases a carboxylic acid, leading to a decrease in the pH of an unbuffered solution. The rate of pH change can be correlated to the rate of OHHL degradation.
Materials:
-
This compound (OHHL)
-
High-purity water (Milli-Q or equivalent)
-
pH meter with a micro-electrode
-
Temperature-controlled incubator or water bath
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Prepare a stock solution of OHHL in a suitable organic solvent (e.g., DMSO or ethyl acetate).
-
Dilute the OHHL stock solution in high-purity water to the desired final concentration in a sterile microcentrifuge tube. The final concentration of the organic solvent should be minimal to avoid affecting the pH.
-
Adjust the initial pH of the solution to a desired value (e.g., pH 7) using dilute HCl or NaOH.
-
Incubate the tubes at the desired temperatures (e.g., 22°C and 37°C).
-
At regular time intervals, measure the pH of the solution using a calibrated pH meter.
-
The rate of decrease in pH is indicative of the rate of OHHL hydrolysis. To determine the half-life, the concentration of the hydrolyzed product can be calculated from the pH change, and the data can be fitted to a first-order decay model.
Method 2: Quantification of Remaining OHHL using a Biosensor Strain
This method utilizes a bacterial reporter strain that produces a quantifiable signal (e.g., bioluminescence or pigment) in response to a specific concentration of OHHL. The decrease in the signal over time corresponds to the degradation of OHHL.
Materials:
-
OHHL
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)
-
Bacterial biosensor strain specific for OHHL (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
Growth medium for the biosensor strain
-
Luminometer or spectrophotometer
-
Temperature-controlled incubator
Procedure:
-
Prepare solutions of OHHL in the desired aqueous buffer at a known initial concentration.
-
Incubate the solutions at different temperatures.
-
At various time points, take aliquots of the OHHL solutions.
-
Serially dilute the aliquots and use them to induce the biosensor strain grown to a specific optical density.
-
Measure the reporter signal (e.g., luminescence or color development) after a set incubation period.
-
Create a standard curve by exposing the biosensor to known concentrations of fresh OHHL.
-
Quantify the remaining OHHL in the experimental samples by comparing their induced signal to the standard curve.
-
Calculate the half-life by plotting the natural logarithm of the OHHL concentration versus time and determining the slope of the resulting line.
Mandatory Visualizations
Signaling Pathway of OHHL Degradation
Caption: The lactonolysis of OHHL is influenced by temperature and pH.
Experimental Workflow for OHHL Half-life Determination
Caption: General workflow for determining the half-life of OHHL.
Troubleshooting and FAQs
Q1: My OHHL seems to be degrading much faster than expected, even at lower temperatures. What could be the cause?
A1: Several factors could contribute to accelerated OHHL degradation:
-
pH of the solution: OHHL is more susceptible to hydrolysis at alkaline pH. Ensure your solution is buffered to the desired pH and that the buffer itself does not catalyze the degradation.
-
Enzymatic contamination: If your experimental setup is not sterile, contaminating microorganisms could produce lactonases or acylases that enzymatically degrade OHHL. Ensure all solutions and equipment are sterile.
-
Purity of the OHHL: Impurities in the synthetic OHHL could catalyze its degradation. Use high-purity OHHL from a reputable supplier.
Q2: I am not seeing a consistent decrease in OHHL concentration over time. What could be wrong with my assay?
A2: Inconsistent results can arise from several issues:
-
Biosensor variability: The response of bacterial biosensors can be influenced by their growth phase and metabolic state. It is crucial to standardize the preparation of the biosensor culture for each experiment.
-
Inaccurate dilutions: Ensure accurate and consistent serial dilutions of your samples. Small errors in dilution can lead to significant variations in the final quantification.
-
Interfering substances: Components in your experimental medium could interfere with the biosensor's response. Run appropriate controls with the medium alone to check for any background signal or inhibition.
Q3: Can I store my OHHL stock solution in water?
A3: It is not recommended to store OHHL stock solutions in water for extended periods, as hydrolysis will occur, especially at room temperature or higher. For long-term storage, dissolve OHHL in an anhydrous organic solvent like DMSO or ethyl acetate and store at -20°C or -80°C. Prepare aqueous working solutions fresh for each experiment.
Q4: How does the acyl chain length of other AHLs affect their stability compared to OHHL?
A4: Generally, the stability of AHLs to lactonolysis is dependent on the length and modification of the acyl side chain. While specific data is limited, some studies suggest that AHLs with longer acyl chains may be more stable than those with shorter chains. The presence of a 3-oxo group, as in OHHL, can also influence the rate of hydrolysis.[1][2]
This technical support guide is intended to provide researchers with a foundational understanding of the effects of temperature on OHHL stability. For specific experimental applications, it is recommended to perform preliminary stability tests under the exact conditions to be used.
References
Technical Support Center: N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) Bioassays
Welcome to the technical support center for N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to these sensitive biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in my 3-oxo-C6-HSL bioassay?
A1: False positives in 3-oxo-C6-HSL bioassays can arise from several sources. The test compounds themselves may possess inherent properties that mimic the activation of the biosensor. For instance, some compounds can act as agonists, directly binding to and activating the LuxR-type receptor. Additionally, substances that cause cellular stress or have fluorescent properties can interfere with reporter gene readouts, leading to a signal that is not due to true quorum sensing activation. It is also crucial to consider that some natural extracts may contain compounds that structurally mimic N-acyl-homoserine lactones (AHLs).[1]
Q2: I am observing a lack of signal in my positive control. What could be the reason for this false negative result?
A2: A lack of signal, or a false negative, can be due to several factors. A primary cause is the degradation of the 3-oxo-C6-HSL standard. AHLs, particularly those with shorter acyl chains, are susceptible to lactonolysis, a process where the homoserine lactone ring is hydrolyzed, rendering the molecule inactive.[2][3][4] This degradation is accelerated by increases in pH and temperature.[2][4] Therefore, it is critical to ensure proper storage and handling of your AHL standards. Another possibility is that components in your test sample are inhibiting the biosensor strain's growth or metabolic activity, which would prevent the expression of the reporter gene.
Q3: My results are highly variable between experiments. What are the potential sources of this inconsistency?
A3: Variability in bioassay results can stem from several experimental factors. Inconsistent incubation times, temperature fluctuations, and variations in the initial cell density of the biosensor strain can all contribute to disparate outcomes. The solvent used to dissolve test compounds, such as DMSO, can also impact results, as it may affect cell physiology and reporter gene expression.[5][6][7][8][9] Furthermore, the age of the reagents, particularly the AHL standards and antibiotics, can affect their potency and lead to inconsistent results.
Q4: How can I differentiate between true quorum sensing inhibition and antibacterial activity of my test compound?
A4: This is a critical control experiment in any screen for quorum sensing inhibitors. A simple method is to perform a standard bacterial growth inhibition assay, such as a broth microdilution or disk diffusion assay, using the biosensor strain. If the compound inhibits the growth of the biosensor at the same concentration that it appears to inhibit the quorum sensing-mediated response, the observed effect is likely due to toxicity rather than specific quorum sensing inhibition.[3]
Q5: Can the solvent I use to dissolve my test compounds interfere with the bioassay?
A5: Yes, the choice of solvent can significantly impact the bioassay. Dimethyl sulfoxide (DMSO) is a commonly used solvent, but it has been shown to affect various cellular processes, including gene expression and protein stability, at certain concentrations.[5][6][7][8][9] It is crucial to include a solvent control in your experiments to assess any background effects. The final concentration of the solvent in the assay should be kept to a minimum, typically below 1%, to mitigate these effects.
Troubleshooting Guides
Problem 1: No signal or weak signal from the positive control (3-oxo-C6-HSL).
| Possible Cause | Troubleshooting Step |
| Degradation of 3-oxo-C6-HSL stock solution. | Prepare a fresh stock solution of 3-oxo-C6-HSL. Store stock solutions at -20°C or lower in an anhydrous solvent like acetonitrile or ethyl acetate. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the medium. | Verify the pH of the growth medium is neutral (around 7.0). AHLs are unstable at alkaline pH.[2][3][4] |
| Sub-optimal incubation temperature. | Ensure the biosensor strain is incubated at its optimal growth temperature. Temperatures above the optimum can increase the rate of AHL degradation.[4] |
| Inactive biosensor strain. | Streak the biosensor strain from a frozen stock onto fresh agar to ensure viability and proper selection with antibiotics. |
Problem 2: Apparent inhibition of the quorum sensing signal.
| Possible Cause | Troubleshooting Step |
| Bactericidal or bacteriostatic activity of the test compound. | Perform a growth inhibition assay (e.g., broth microdilution) with the test compound on the biosensor strain. If growth is inhibited at the test concentration, the observed "inhibition" is likely due to toxicity. |
| Degradation of the 3-oxo-C6-HSL signal by the test compound. | Co-incubate the test compound with a known concentration of 3-oxo-C6-HSL. After a set time, remove the test compound (e.g., by extraction or filtration) and test the remaining activity of 3-oxo-C6-HSL on the biosensor. A reduced signal suggests enzymatic degradation.[10][11] |
| Inhibition of the reporter enzyme (e.g., β-galactosidase). | If using a colorimetric or fluorescent reporter, test the compound's effect directly on the purified reporter enzyme to rule out direct inhibition. |
| True quorum sensing inhibition. | If the above possibilities are ruled out, the compound is likely a true quorum sensing inhibitor. Further experiments can be conducted to determine the mechanism of action (e.g., competitive or non-competitive inhibition of the LuxR receptor). |
Problem 3: High background signal or false positives.
| Possible Cause | Test Compound Properties | Troubleshooting Step |
| Test compound is an AHL agonist or mimic. | The compound structurally resembles 3-oxo-C6-HSL and can activate the LuxR receptor. | Test the compound in the absence of exogenous 3-oxo-C6-HSL. If it activates the biosensor, it is an agonist. |
| Test compound is fluorescent. | The compound's natural fluorescence interferes with a fluorescent reporter protein (e.g., GFP). | Measure the fluorescence of the test compound alone at the excitation and emission wavelengths used for the reporter. |
| Test compound induces stress response. | The compound may induce a cellular stress response that non-specifically activates the reporter gene promoter. | Use a control biosensor strain where the reporter gene is under the control of a constitutive promoter to assess for non-specific effects on gene expression. |
Quantitative Data on Common Interferences
The following table summarizes the inhibitory concentrations of various compounds that have been reported to interfere with AHL-mediated quorum sensing. This data can be used as a reference for researchers working with these or similar compounds.
| Compound | Target Organism/Biosensor | IC50 Value (or effective concentration) | Reference |
| Halogenated Furanones | Vibrio fischeri | Not specified, but effective antagonists | [12] |
| Cinnamaldehyde | Vibrio harveyi (LuxR) | Effective inhibitor, specific IC50 not provided | [13] |
| Urolithin A | Yersinia enterocolitica | ~4 µM (for inhibition of 3-oxo-C6-HSL production) | [14] |
| Urolithin B | Yersinia enterocolitica | ~4 µM (for inhibition of 3-oxo-C6-HSL production) | [14] |
Experimental Protocols
Protocol 1: Standard 3-oxo-C6-HSL Bioassay using Chromobacterium violaceum CV026
This protocol is adapted from methods described in the literature for screening quorum sensing inhibitors.[15][16][17][18]
-
Preparation of Biosensor Strain:
-
Streak Chromobacterium violaceum CV026 from a frozen stock onto Luria-Bertani (LB) agar and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with shaking.
-
-
Assay Setup:
-
Prepare LB agar plates.
-
In a sterile tube, mix 100 µL of the overnight CV026 culture with 3 mL of molten soft LB agar (0.7% agar).
-
Add 3-oxo-C6-HSL to the soft agar to a final concentration that gives a robust violacein production (typically in the nanomolar to low micromolar range, to be optimized for your specific batch of AHL and biosensor).
-
Pour the mixture evenly over the surface of the LB agar plates and allow it to solidify.
-
-
Application of Test Compounds:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Spot a small volume (e.g., 5 µL) of the test compound solution onto the surface of the agar. Include a solvent-only control and a positive control (a known inhibitor, if available).
-
-
Incubation and Observation:
-
Incubate the plates at 30°C for 24 hours.
-
A zone of violacein inhibition (a clear halo) around the spot of the test compound indicates potential quorum sensing inhibition.
-
Protocol 2: Growth Inhibition Assay
-
Preparation of Inoculum:
-
Prepare an overnight culture of the biosensor strain as described in Protocol 1.
-
Dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add serial dilutions of the test compound to the wells. Include a positive control for growth inhibition (e.g., an antibiotic) and a negative control (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal growth temperature for the biosensor strain for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
A significant reduction in OD600 in the presence of the test compound compared to the solvent control indicates antibacterial activity.
-
Visualizations
Caption: General signaling pathway of a 3-oxo-C6-HSL biosensor.
Caption: Troubleshooting workflow for false positives in 3-oxo-C6-HSL bioassays.
Caption: Decision tree for characterizing the mechanism of an interfering compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Anti-Quorum Sensing Activity of Substances Isolated from Wild Berry Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Solvent Dimethyl Sulfoxide Affects Physiology, Transcriptome and Secondary Metabolism of Aspergillus flavus [mdpi.com]
- 7. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities | MDPI [mdpi.com]
- 11. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of potent inhibitors targeting Vibrio harveyi LuxR through shape and e-pharmacophore based virtual screening and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. | Sigma-Aldrich [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting low signal in OHHL detection experiments
Welcome to the technical support center for OHHL (N-(3-Oxododecanoyl)-L-homoserine lactone) detection experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or no signal in my OHHL ELISA?
A weak or no signal in an ELISA is a frequent issue that can stem from several factors. These include problems with reagent preparation or storage, procedural errors, or suboptimal assay conditions. Key areas to investigate are the concentrations of your capture and detection antibodies, the activity of the enzyme conjugate, the integrity of your substrate, and incubation times and temperatures.[1][2][3] It is also crucial to ensure that all reagents are brought to room temperature before use.[1]
Q2: Why is the background signal high in my OHHL detection assay?
High background can obscure a true signal and is often caused by insufficient blocking or washing, leading to non-specific binding of antibodies or other reagents to the plate.[1][4] Other potential causes include using an overly concentrated detection antibody or enzyme conjugate, or cross-reactivity of antibodies with components in the sample matrix.[1] The choice of blocking buffer itself can also be a factor.
Q3: My standard curve has poor linearity. What could be the cause?
A poor standard curve can result from several issues, including inaccurate pipetting, improper preparation of the standard dilutions, or a mismatch between the standard diluent and the sample matrix.[1][4] It is also important to use the correct curve-fitting model for your data analysis.
Q4: Can the sample itself interfere with the OHHL detection?
Yes, complex sample matrices, such as serum or plasma, can contain substances that interfere with the assay, a phenomenon known as matrix effects.[5] These effects can be mitigated by diluting the sample or by using a standard diluent that closely mimics the sample matrix.[1][5] Additionally, some samples may contain enzymes that can degrade AHLs, leading to a lower-than-expected signal.[6]
Q5: How can I be sure my bacterial biosensor is responding correctly to OHHL?
To validate your biosensor, it's essential to use a synthetic OHHL standard to create a dose-response curve. This will help determine the minimal concentration of OHHL required for a response and the saturation point.[7] It's also good practice to include positive and negative controls in your experiment. A positive control could be a known OHHL-producing bacterial strain, while a negative control could be a non-producer or the biosensor strain alone.
Troubleshooting Guides
Issue 1: Low or No Signal
If you are experiencing a low or absent signal, systematically work through the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Inactive or expired reagents (antibodies, enzyme conjugate, substrate) | Use fresh reagents and ensure they have been stored correctly.[3] HRP-conjugated antibodies, for example, should be stored at 4°C and protected from light.[3] |
| Incorrect reagent concentrations (especially antibodies) | Optimize the concentrations of capture and detection antibodies by performing a titration experiment (checkerboard titration).[4][5][8] |
| Substrate degradation | TMB substrate is light-sensitive; protect it from light during incubation.[2] Prepare substrate solutions fresh before use.[3] |
| Procedural Errors | |
| Insufficient incubation times | Increase the incubation time for antibodies. For instance, an overnight incubation at 4°C can enhance signal compared to a shorter room temperature incubation.[2] |
| Incorrect incubation temperature | Ensure all incubation steps are performed at the temperature specified in the protocol. Allow all reagents and the plate to reach room temperature before starting.[9] |
| Excessive washing | Overly aggressive washing can remove bound antibodies or antigen. Reduce the number or duration of wash steps, or use a gentler washing technique.[9] |
| Assay Component Incompatibility | |
| Incompatible antibody pair in a sandwich ELISA | Ensure the capture and detection antibodies recognize different epitopes on the OHHL molecule. |
| Incompatible buffer components | Some buffers may contain inhibitors for the detection enzyme (e.g., sodium azide inhibits HRP).[9] |
Issue 2: High Background
High background can significantly reduce the signal-to-noise ratio. Consider these troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.[1] |
| Inadequate Washing | Increase the number of washes or the volume of wash buffer used between steps to remove unbound reagents.[1] Adding a detergent like Tween-20 to the wash buffer can also help. |
| Overly Concentrated Reagents | Reduce the concentration of the detection antibody or the enzyme conjugate.[1] |
| Non-specific Antibody Binding | Include a secondary antibody-only control to check for non-specific binding. If this is an issue, you may need to try a different secondary antibody. |
| Cross-Reactivity | The antibodies may be cross-reacting with other molecules in the sample. This can sometimes be mitigated by further sample dilution. |
Data Presentation: ELISA Optimization Parameters
The following table provides typical concentration ranges for key reagents in an OHHL ELISA. Note that these are starting points, and optimal concentrations should be determined empirically for each specific assay.
| Reagent | Typical Concentration Range (Unpurified Antibody) | Typical Concentration Range (Affinity-Purified Antibody) |
| Capture Antibody | 5–15 µg/mL | 1–12 µg/mL[5] |
| Detection Antibody | 1–10 µg/mL | 0.5–5 µg/mL[5] |
Experimental Protocols
Protocol: Indirect Competitive ELISA for OHHL Detection
This protocol outlines a general procedure for detecting OHHL using an indirect competitive ELISA format.
-
Coating:
-
Dilute a capture antibody specific for an OHHL-protein conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.[3]
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare standards of known OHHL concentrations and your unknown samples.
-
In a separate plate or tubes, mix 50 µL of your standards or samples with 50 µL of a fixed concentration of OHHL conjugated to a carrier protein (e.g., HRP).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Addition:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of OHHL in the sample.
-
Mandatory Visualizations
Signaling Pathway
Caption: Quorum sensing signaling pathway in Gram-negative bacteria involving OHHL.
Experimental Workflow
Caption: A typical experimental workflow for a competitive OHHL ELISA.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low signal in OHHL detection assays.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. biocompare.com [biocompare.com]
- 5. berthold.com [berthold.com]
- 6. Frontiers | Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 9. What to do when signal is difficult to obtain | Abcam [abcam.com]
Technical Support Center: Preventing Enzymatic Degradation of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) during experiments.
Frequently Asked Questions (FAQs)
Q1: My 3O-C6-HSL appears to be inactive or degraded in my experiment. What are the likely causes?
A1: Degradation of 3O-C6-HSL is a common issue and can be attributed to two primary factors: enzymatic degradation and chemical instability.
-
Enzymatic Degradation: The most frequent cause is the presence of contaminating enzymes, specifically AHL lactonases or AHL acylases, in your experimental system. These enzymes can be produced by the microorganisms you are working with or introduced as contaminants.
-
Chemical Instability: 3O-C6-HSL is susceptible to pH-dependent hydrolysis of its lactone ring, a process known as lactonolysis. This degradation is more rapid at alkaline pH and elevated temperatures.[3]
Q2: How can I determine if my 3O-C6-HSL is being degraded by enzymes?
A2: You can perform a bioassay to test for the presence of AHL-degrading enzymes. A common method involves using a reporter strain like Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in the presence of short-chain AHLs like 3O-C6-HSL.
-
Procedure Outline:
-
Incubate your experimental sample (e.g., cell culture supernatant) with a known concentration of 3O-C6-HSL.
-
As a control, incubate 3O-C6-HSL in sterile media.
-
After incubation, test the remaining 3O-C6-HSL in both samples using the C. violacein CV026 bioassay.
-
A significant reduction or absence of purple pigment in the sample incubated with your experimental material compared to the control indicates enzymatic degradation.
-
For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: What are the main classes of enzymes that degrade 3O-C6-HSL, and how do they differ?
A3: The two primary classes of enzymes responsible for 3O-C6-HSL degradation are AHL lactonases and AHL acylases. Their mechanisms of action are distinct:
| Enzyme Class | Mechanism of Action | Reversibility |
| AHL Lactonase | Hydrolyzes the ester bond in the homoserine lactone ring. | Reversible under acidic conditions (pH < 2).[1] |
| AHL Acylase | Cleaves the amide bond between the acyl chain and the homoserine lactone ring. | Irreversible.[2] |
Q4: Are there any known inhibitors I can use to prevent enzymatic degradation of 3O-C6-HSL?
A4: Yes, several compounds can inhibit AHL-degrading enzymes. For AHL lactonases that belong to the metallo-β-lactamase superfamily, inhibitors of β-lactamases have shown efficacy.
-
Potassium clavulanate: A known β-lactamase inhibitor that has been shown to be a great inhibitor of AHL lactonase.[1]
-
Penicillanic acid sulfones: This class of compounds, including tazobactam and enmetazobactam, are effective inhibitors of β-lactamases and may inhibit structurally related AHL lactonases.
It is important to note that the effectiveness of these inhibitors can vary depending on the specific enzyme. It is recommended to perform preliminary experiments to determine the optimal concentration for your system.
Q5: Besides enzymatic degradation, what other factors can affect the stability of 3O-C6-HSL?
A5: The stability of 3O-C6-HSL is also influenced by physical and chemical factors:
-
pH: 3O-C6-HSL is more stable at acidic to neutral pH. Alkaline conditions (pH > 7.5) promote the hydrolysis of the lactone ring.[3]
-
Temperature: Higher temperatures accelerate the rate of lactonolysis.[3]
-
Acyl Chain Length: Generally, AHLs with longer acyl chains are more stable than those with shorter chains.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete loss of 3O-C6-HSL activity. | High concentration of potent AHL lactonase or acylase. | - Add a broad-spectrum enzyme inhibitor like EDTA to chelate metal ions required by some lactonases.- Consider purifying your 3O-C6-HSL from the enzymatic source before use.- Use a commercially available, purified enzyme inhibitor. |
| Gradual decrease in 3O-C6-HSL activity over time. | Lower concentration of degrading enzymes or chemical instability. | - Optimize the pH of your experimental medium to be slightly acidic (pH 6.0-6.5).- Reduce the incubation temperature if experimentally feasible.- Add an appropriate enzyme inhibitor at the start of the experiment. |
| Variability in 3O-C6-HSL activity between experiments. | Inconsistent levels of contaminating enzymes or variations in experimental conditions. | - Standardize cell culture conditions to ensure consistent enzyme production.- Prepare fresh 3O-C6-HSL solutions for each experiment.- Routinely check for microbial contamination in your reagents and media. |
| No 3O-C6-HSL degradation observed, but experiments still fail. | The issue may not be with 3O-C6-HSL stability. | - Verify the activity of your 3O-C6-HSL stock solution.- Check for other experimental errors, such as incorrect concentrations, faulty equipment, or issues with your biological system. |
Quantitative Data
Table 1: Kinetic Parameters of Selected AHL-Degrading Enzymes
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| AiiA (Lactonase) | Bacillus thuringiensis | C6-HSL | 28 ± 3 | 1200 ± 60 | 4.3 x 107 | --INVALID-LINK-- |
| MomL (Lactonase) | Muricauda olearia | C6-HSL | 11.8 ± 1.1 | 3.4 ± 0.1 | 2.9 x 105 | [3] |
| PvdQ (Acylase) | Pseudomonas aeruginosa | 3-oxo-C12-HSL | 1.8 ± 0.3 | 0.09 ± 0.01 | 5.0 x 104 | --INVALID-LINK-- |
| AhlM (Acylase) | Streptomyces sp. M664 | C8-HSL | - | - | - | [4] |
| AhlM (Acylase) | Streptomyces sp. M664 | C10-HSL | - | - | - | [4] |
| AhlM (Acylase) | Streptomyces sp. M664 | 3-oxo-C12-HSL | - | - | - | [4] |
Note: Kinetic data for 3O-C6-HSL is limited in the literature. C6-HSL is a structurally similar substrate often used for characterization.
Experimental Protocols
Protocol 1: Bioassay for Detecting 3O-C6-HSL Degradation using Chromobacterium violaceum CV026
Objective: To qualitatively or semi-quantitatively determine if a sample contains enzymes that degrade 3O-C6-HSL.
Materials:
-
Chromobacterium violaceum CV026 reporter strain
-
Luria-Bertani (LB) agar plates
-
LB broth
-
3O-C6-HSL stock solution (e.g., 1 mM in DMSO)
-
Your experimental sample (e.g., cell-free supernatant)
-
Control medium (the same medium as your experimental sample)
-
Microcentrifuge tubes
-
Incubator (30°C)
Procedure:
-
Prepare the Reporter Strain: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.
-
Set up the Degradation Reaction:
-
Test Sample: In a microcentrifuge tube, mix your experimental sample with 3O-C6-HSL to a final concentration of 1 µM.
-
Control Sample: In a separate tube, mix the control medium with 3O-C6-HSL to a final concentration of 1 µM.
-
-
Incubation: Incubate both tubes at the desired temperature (e.g., 30°C or the temperature of your experiment) for a specific period (e.g., 2-4 hours).
-
Stop the Reaction: Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 10 minutes).
-
Prepare the Bioassay Plates: Spread 100 µL of the overnight C. violaceum CV026 culture onto LB agar plates.
-
Apply Samples: Once the plates are dry, spot 10 µL of the heat-inactivated test and control samples onto the surface of the agar.
-
Incubate: Incubate the plates at 30°C for 24-48 hours.
-
Observe Results: Look for the presence or absence of a purple violacein halo around the spots. A reduced or absent halo for the test sample compared to the control indicates degradation of 3O-C6-HSL.
Protocol 2: In Vitro Assay for AHL Acylase Activity
Objective: To quantify the activity of an AHL acylase by measuring the release of the homoserine lactone (HSL) ring.
Materials:
-
Purified or partially purified AHL acylase
-
3O-C6-HSL substrate solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate reader
-
Homoserine lactone standard
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, 3O-C6-HSL substrate, and the enzyme solution.
-
Incubate at the optimal temperature for the enzyme.
-
-
Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).
-
Derivatization with OPA:
-
Add OPA reagent to the stopped reaction aliquots. OPA reacts with the primary amine of the released HSL to form a fluorescent product.
-
-
Quantification: Measure the fluorescence using a microplate reader (excitation ~340 nm, emission ~455 nm).
-
Standard Curve: Generate a standard curve using known concentrations of homoserine lactone to determine the amount of HSL produced in your reaction.
-
Calculate Activity: Use the standard curve to calculate the rate of HSL production, which corresponds to the AHL acylase activity.
Visualizations
Caption: Enzymatic degradation pathways of 3O-C6-HSL.
Caption: A workflow for troubleshooting 3O-C6-HSL degradation.
Caption: Decision tree for selecting a prevention strategy.
References
- 1. Mechanism of the Quorum-Quenching Lactonase (AiiA) from Bacillus thuringiensis. 2. Substrate Modeling and Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of extracellular N-acylhomoserine lactone acylase from a Streptomyces sp. and its application to quorum quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MomL, a Novel Marine-Derived N-Acyl Homoserine Lactonase from Muricauda olearia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Extracellular N-Acylhomoserine Lactone Acylase from a Streptomyces sp. and Its Application to Quorum Quenching - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the specificity of 3-oxo-C6-HSL bioreporters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity and performance of 3-oxo-C6-HSL bioreporters.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a 3-oxo-C6-HSL bioreporter?
A 3-oxo-C6-HSL bioreporter is a genetically engineered microorganism, typically a bacterium, designed to detect and quantify the presence of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This is a signaling molecule commonly used in bacterial quorum sensing. The core components of the bioreporter are a receptor protein, usually LuxR from Vibrio fischeri, and a reporter gene (e.g., lux operon for bioluminescence, gfp for fluorescence) under the control of a LuxR-inducible promoter. When 3-oxo-C6-HSL is present, it binds to the LuxR protein, forming a complex that activates the transcription of the reporter gene, resulting in a measurable signal.[1]
Q2: What are the common reporter genes used in 3-oxo-C6-HSL bioreporters?
Commonly used reporter genes include:
-
luxCDABE: Produces bacterial luciferase, resulting in a bioluminescent signal that can be measured with a luminometer.
-
gfp (Green Fluorescent Protein) and its variants: Produce fluorescent proteins that can be detected using a fluorometer or fluorescence microscope.
-
lacZ: Encodes for β-galactosidase, which can cleave a chromogenic substrate (like X-gal) to produce a colored product, measurable with a spectrophotometer.[2]
Q3: What are the main factors affecting the specificity of a 3-oxo-C6-HSL bioreporter?
The primary factor is the binding affinity of the LuxR protein. While LuxR has the highest affinity for its cognate ligand, 3-oxo-C6-HSL, it can exhibit cross-reactivity with other N-acyl homoserine lactones (AHLs), especially those with similar acyl chain lengths and modifications.[3][4] This phenomenon, often referred to as "crosstalk," can lead to false-positive signals.
Q4: How can I improve the signal-to-noise ratio of my bioreporter assay?
Improving the signal-to-noise ratio can be achieved through several strategies:
-
Optimization of Assay Conditions: Factors such as incubation time, temperature, and media composition can significantly impact the signal output and background noise.
-
Host Strain Engineering: Modifying the host bacterium to reduce background noise is a powerful approach. For instance, using strains with deleted efflux pumps can increase the intracellular concentration of the target AHL, thereby enhancing sensitivity.[5]
-
Directed Evolution of LuxR: Protein engineering techniques can be used to evolve LuxR variants with increased sensitivity and specificity for 3-oxo-C6-HSL.[4][6]
-
Promoter and Plasmid Optimization: The choice of promoter driving the reporter gene and the copy number of the plasmid carrying the bioreporter construct can be tuned to optimize signal strength.
Troubleshooting Guides
This section addresses common issues encountered during experiments with 3-oxo-C6-HSL bioreporters.
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Inactive AHLs | Ensure that your 3-oxo-C6-HSL stock solution is properly stored (typically at -20°C) and has not degraded. Prepare fresh dilutions before each experiment. |
| Bioreporter Culture Issues | Use a fresh culture of the bioreporter strain for each assay. Ensure the cells are in the exponential growth phase for optimal activity. Verify the viability of your stored bioreporter stocks. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. A typical incubation period is 4-8 hours at the optimal growth temperature of the bioreporter strain. |
| Inhibitory Compounds in Sample | Your sample matrix may contain substances that inhibit the bioreporter's metabolic activity or the reporter enzyme. Run a positive control with a known concentration of 3-oxo-C6-HSL in a clean buffer to confirm the bioreporter is functional. If the positive control works, consider sample cleanup steps like solid-phase extraction. |
| Incorrect Reporter Measurement | Ensure that the settings on your luminometer, fluorometer, or spectrophotometer are appropriate for the reporter being used (e.g., correct wavelengths, integration time). |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contamination | Ensure aseptic techniques are used throughout the experiment. Contaminating microorganisms may produce AHLs or other compounds that activate the bioreporter. Use fresh, sterile media and reagents.[7] |
| "Leaky" Promoter | The promoter controlling the reporter gene may have some basal level of activity even in the absence of 3-oxo-C6-HSL. This can be addressed by engineering the promoter or the LuxR protein. |
| Media Composition | Some components of the growth media may autofluoresce or otherwise interfere with the reporter signal. Test different media formulations to find one with minimal background. |
| Cross-Reactivity with Endogenous Molecules | The host strain itself might produce molecules that weakly activate the LuxR protein. Using a well-characterized host strain with minimal endogenous signaling is recommended. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of AHL solutions and cell cultures. Use calibrated pipettes.[8] |
| Inconsistent Cell Density | Standardize the initial cell density of the bioreporter culture for each experiment. Variations in the starting cell number can lead to significant differences in the final reporter signal. |
| Edge Effects in Microplates | When using microplates, the outer wells can be prone to evaporation, leading to variability. To mitigate this, avoid using the outermost wells or fill them with sterile media or water. |
| Non-homogenous Cell Suspension | Ensure the bioreporter culture is well-mixed before dispensing it into the assay wells to ensure a uniform cell distribution. |
Quantitative Data on Bioreporter Specificity
The specificity of a 3-oxo-C6-HSL bioreporter is crucial for accurate quantification. The following table summarizes the response of a LuxR-based bioreporter to various AHLs, with the response to 3-oxo-C6-HSL set as the benchmark. The EC50 value represents the concentration of the AHL required to elicit 50% of the maximal response.
| N-Acyl Homoserine Lactone (AHL) | Acyl Chain | 3-oxo substitution | EC50 (nM) | Relative Activity (%) |
| 3-oxo-C6-HSL | C6 | Yes | 10 | 100 |
| C4-HSL | C4 | No | >1000 | <1 |
| C6-HSL | C6 | No | 100 | 10 |
| 3-oxo-C8-HSL | C8 | Yes | 50 | 20 |
| C8-HSL | C8 | No | 500 | 2 |
| 3-oxo-C10-HSL | C10 | Yes | 200 | 5 |
| C10-HSL | C10 | No | >1000 | <1 |
| 3-oxo-C12-HSL | C12 | Yes | 800 | 1.25 |
| C12-HSL | C12 | No | >1000 | <1 |
Note: The EC50 values and relative activities are representative and can vary depending on the specific LuxR variant, host strain, and experimental conditions.[3][9]
Experimental Protocols
Protocol 1: Standard 3-oxo-C6-HSL Bioreporter Assay
This protocol describes a standard whole-cell bioreporter assay using a bioluminescent reporter.
Materials:
-
3-oxo-C6-HSL bioreporter strain
-
Appropriate growth medium (e.g., LB broth) with selective antibiotics
-
3-oxo-C6-HSL stock solution
-
96-well white, clear-bottom microplate
-
Luminometer
Procedure:
-
Prepare Bioreporter Culture: Inoculate a single colony of the bioreporter strain into 5 mL of growth medium with appropriate antibiotics. Grow overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium. Grow to an OD600 of 0.4-0.6 (mid-exponential phase).
-
Prepare AHL Dilutions: Prepare a serial dilution of your 3-oxo-C6-HSL standard in the growth medium. Also, prepare your unknown samples.
-
Assay Setup: In a 96-well microplate, add 100 µL of the bioreporter culture to each well.
-
Add AHLs/Samples: Add 10 µL of each AHL standard dilution or unknown sample to the respective wells. Include a negative control with no added AHL.
-
Incubation: Incubate the plate at the optimal temperature for 4-8 hours.
-
Measurement: Measure the bioluminescence of each well using a luminometer. Also, measure the OD600 of each well to normalize for cell density.
-
Data Analysis: Subtract the background luminescence (from the negative control) from all readings. Normalize the luminescence signal by dividing by the corresponding OD600 value. Plot the normalized luminescence versus the 3-oxo-C6-HSL concentration to generate a standard curve.
Protocol 2: Testing Bioreporter Specificity (Cross-Reactivity Assay)
This protocol is designed to determine the specificity of your 3-oxo-C6-HSL bioreporter by testing its response to a panel of different AHLs.
Materials:
-
3-oxo-C6-HSL bioreporter strain
-
Panel of different AHLs (e.g., C4-HSL, C6-HSL, 3-oxo-C8-HSL, etc.)
-
Appropriate growth medium with selective antibiotics
-
96-well microplate
-
Luminometer or Fluorometer
Procedure:
-
Prepare Bioreporter Culture: Follow steps 1 and 2 from Protocol 1.
-
Prepare AHL Dilutions: For each AHL in your panel, prepare a serial dilution series (e.g., from 1 nM to 10 µM) in the growth medium.
-
Assay Setup: In a 96-well microplate, add 100 µL of the bioreporter culture to each well.
-
Add AHLs: Add 10 µL of each AHL dilution to the respective wells. Dedicate separate sections of the plate for each AHL being tested. Include a negative control (no AHL) and a positive control (a serial dilution of 3-oxo-C6-HSL).
-
Incubation and Measurement: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis: For each AHL, generate a dose-response curve by plotting the normalized reporter signal against the AHL concentration. Determine the EC50 for each AHL. Compare the EC50 values and the maximum induction levels to assess the relative specificity of the bioreporter.
Visualizations
Caption: 3-oxo-C6-HSL signaling pathway in a bioreporter.
References
- 1. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor [frontiersin.org]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chemical Purity of Synthetic OHHL
Welcome to the technical support center for synthetic N-(3-oxohexanoyl)-L-homoserine lactone (OHHL). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the chemical purity of synthetic OHHL and to provide guidance on ensuring the quality and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OHHL) and why is its purity important?
A1: this compound (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1] It enables bacteria to communicate and coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1] The purity of synthetic OHHL is critical for experimental accuracy and reproducibility, as impurities can lead to misleading or inconsistent results in quorum sensing assays.
Q2: What are the common types of impurities found in synthetic OHHL?
A2: Impurities in synthetic OHHL can be broadly categorized into two types:
-
Synthesis-related impurities: These can include unreacted starting materials, byproducts from side reactions during the acylation of the homoserine lactone, or isomers of OHHL.
-
Degradation products: OHHL is susceptible to degradation, primarily through the hydrolysis of its lactone ring. This process is influenced by factors such as pH and temperature.[2]
Q3: How can I assess the purity of my synthetic OHHL sample?
A3: The purity of synthetic OHHL can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A common method for quantifying purity and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of OHHL.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the main compound and any impurities present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of synthetic OHHL in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results in quorum sensing assays. | Presence of impurities: Synthetic byproducts or degradation products may act as agonists or antagonists of the quorum sensing receptor, leading to variable results. | 1. Verify the purity of your OHHL stock using HPLC or GC-MS. 2. If impurities are detected, purify the OHHL using preparative HPLC. 3. Always use a freshly prepared OHHL solution for your experiments. |
| Loss of biological activity of OHHL over time. | Degradation of OHHL: The lactone ring of OHHL is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH and elevated temperatures.[2] | 1. Store stock solutions of OHHL in an anhydrous solvent (e.g., acetonitrile, DMSO) at -20°C or below. 2. Prepare aqueous working solutions fresh before each experiment. 3. Be mindful of the pH and temperature of your experimental buffers. |
| Extra peaks observed in HPLC or GC-MS analysis. | Synthetic impurities or degradation: The presence of additional peaks indicates that the sample is not pure. | 1. Identify the impurities by comparing their retention times and mass spectra to known standards, if available. 2. Consider potential side products from the synthesis route used to produce the OHHL. 3. The primary degradation product is the ring-opened form, N-(3-oxohexanoyl)-L-homoserine. |
| NMR spectrum does not match the expected structure of OHHL. | Presence of significant impurities or incorrect structure: The chemical shifts and coupling constants in the NMR spectrum are highly sensitive to the molecular structure. | 1. Carefully compare the obtained spectrum with a reference spectrum of pure OHHL. 2. Look for unexpected signals that may correspond to impurities. 3. If the major signals do not correspond to OHHL, the sample may be misidentified. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity of synthetic OHHL.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of OHHL purity.
1. Materials and Reagents:
-
Synthetic OHHL sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the synthetic OHHL in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 10-100 µg/mL.
3. HPLC Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of OHHL as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the qualitative and quantitative analysis of OHHL and potential volatile impurities.
1. Materials and Reagents:
-
Synthetic OHHL sample
-
Anhydrous ethyl acetate or other suitable volatile solvent
-
GC capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Sample Preparation:
-
Dissolve the synthetic OHHL in ethyl acetate to a concentration of approximately 100 µg/mL.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4. Data Analysis:
-
Identify the OHHL peak based on its retention time and mass spectrum. The mass spectrum of OHHL typically shows a characteristic fragment ion at m/z 143.[3][4]
-
Identify any impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides guidance for the structural characterization of synthetic OHHL using ¹H and ¹³C NMR.
1. Materials and Reagents:
-
Synthetic OHHL sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
2. Sample Preparation:
-
Dissolve the OHHL sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
3. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Use standard acquisition parameters. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure of OHHL.
-
Compare the obtained spectra with published data for OHHL.[5]
Visualizations
OHHL Signaling Pathway in Bacteria
Caption: Quorum sensing signaling pathway mediated by OHHL.
Troubleshooting Workflow for OHHL Purity Issues
Caption: A logical workflow for troubleshooting OHHL purity.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis of N-[3-oxo-(4,5-3H2)-hexanoyl] homoserine lactone: biologically active tritium-labelled Vibrio fischeri autoinducer [inis.iaea.org]
- 3. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Background Noise in Bioluminescence Assays for OHHL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background noise in bioluminescence assays for the detection of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using bioluminescence assays to detect OHHL?
A1: Bioluminescence assays for OHHL typically utilize genetically engineered reporter bacteria, such as Escherichia coli or Vibrio fischeri. These bacteria contain a reporter plasmid with the luxR gene and the promoter of the luxI gene fused to a luciferase reporter gene complex (luxCDABE). In the presence of OHHL, the LuxR protein binds to OHHL, and this complex then activates the luxI promoter, leading to the expression of luciferase and the production of light. The intensity of the emitted light is proportional to the concentration of OHHL.
Q2: What are the common sources of high background noise in OHHL bioluminescence assays?
A2: High background noise can originate from several sources, including:
-
Contamination: Bacterial or fungal contamination of reagents or cell cultures can produce light or interfere with the assay components.
-
Autoluminescence of media and compounds: Some culture media components or tested compounds can exhibit inherent luminescence.
-
Leaky reporter gene expression: The reporter plasmid may have a low level of basal transcription even in the absence of OHHL.
-
Cellular autofluorescence: While less common in luminescence assays compared to fluorescence assays, cellular components can sometimes contribute to background signals.[1][2]
-
Crosstalk: Signal from highly luminescent wells can bleed into adjacent wells, artificially increasing their readings.[3]
Q3: How can I minimize crosstalk between wells on my microplate?
A3: To minimize crosstalk, it is recommended to use white, opaque-walled microplates, which reduce light scattering between wells.[4] Additionally, avoid placing samples with expected high luminescence (positive controls) next to samples with expected low or no luminescence (negative controls).[3] Leaving an empty well between samples can also help, although this reduces the number of samples per plate.[3]
Q4: What is the optimal temperature and pH for a Vibrio fischeri-based OHHL assay?
A4: Vibrio fischeri is a marine bacterium and its optimal growth and luminescence are influenced by temperature and pH. Studies have shown that a temperature of 24°C can result in high relative light unit (RLU) outputs.[4] The pH of the culture medium should also be optimized, as extreme pH values can inhibit bioluminescence.[5]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminated Reagents or Media | Use sterile techniques, including sterile pipette tips and gloves.[4] Prepare fresh media and reagents. Filter-sterilize all solutions. |
| "Leaky" Promoter in Reporter Strain | Characterize the basal expression level of your reporter strain. If it's consistently high, consider re-engineering the reporter plasmid with a tighter promoter or a different reporter system. |
| Autoluminescent Media or Test Compounds | Test the luminescence of your media and any vehicle (e.g., DMSO) used to dissolve your test compounds in the absence of the reporter cells. If they are luminescent, consider alternative media formulations or solvents. |
| Plate Autofluorescence | Use white, opaque plates and store them in the dark before use to minimize phosphorescence.[4] "Dark adapt" the plate by incubating it in the luminometer for a few minutes before reading.[4] |
Issue 2: Low Signal-to-Noise Ratio (SNR)
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal OHHL Concentration | Perform a dose-response curve with a range of OHHL concentrations to determine the optimal range for your assay. |
| Insufficient Incubation Time | Optimize the incubation time of the reporter cells with OHHL. The signal may increase over several hours.[6] A kinetic study can help determine the peak signal time.[7] |
| Low Reporter Gene Expression | Ensure the reporter plasmid is stable and properly maintained in the bacterial population. Consider using a stronger, inducible promoter for the luxR gene if sensitivity is an issue. |
| Poor Cell Health | Ensure the reporter cells are in the exponential growth phase and metabolically active.[8] Poor aeration or nutrient depletion can reduce luminescence. |
| Instrument Settings | Increase the integration time on the luminometer to collect more photons. However, be mindful that this can also increase the background reading. |
Experimental Protocols
Protocol 1: General OHHL Bioluminescence Assay using an E. coli Reporter Strain
-
Prepare Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 3 mL of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C with vigorous shaking.[6][8]
-
Subculture: Dilute the overnight culture 1:60 into fresh LB medium with the antibiotic and incubate for approximately 1 hour at 37°C with shaking.[8]
-
Prepare OHHL Standards and Samples: Prepare a serial dilution of OHHL in the appropriate solvent (e.g., DMSO) and then dilute into the culture medium. Include a vehicle-only control.
-
Assay Setup: In a white, opaque 96-well plate, add your OHHL standards, samples, and controls.
-
Add Reporter Cells: Add the subcultured reporter cells to each well. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at the optimal temperature for your reporter strain (e.g., 37°C for E. coli) for a predetermined time (e.g., 4 hours), with shaking.[8]
-
Measurement: Measure the bioluminescence using a plate luminometer.
Protocol 2: Preparation of Luciferin Stock Solution for In Vitro Assays
-
Reconstitution: Prepare a 200X stock solution of D-luciferin (e.g., 30 mg/mL) in sterile water. Mix gently by inverting the tube until the luciferin is fully dissolved.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term use.[7] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration (e.g., 150 µg/mL) in pre-warmed cell culture medium.[7]
Quantitative Data Summary
Table 1: Example OHHL Standard Curve Concentrations
| Standard | OHHL Concentration (µM) |
| 1 | 10 |
| 2 | 5 |
| 3 | 2.5 |
| 4 | 1.25 |
| 5 | 0.625 |
| 6 | 0.3125 |
| 7 | 0.156 |
| 8 (Blank) | 0 |
Note: The optimal concentration range may vary depending on the specific reporter strain and assay conditions.
Table 2: Factors Influencing Bioluminescence in Vibrio fischeri Assays
| Parameter | Optimal Condition/Observation | Reference |
| Temperature | 24°C showed the best light emission. | [4] |
| Incubation Time | Maximum inhibition of bioluminescence in a toxicity assay was observed at 60 minutes. | [9] |
| Aeration | Aeration (900 ml/min) and agitation (250 rpm) were found to be essential for light emission. | [10] |
Visualizations
Caption: OHHL signaling pathway in a bioluminescent reporter bacterium.
Caption: A typical experimental workflow for an OHHL bioluminescence assay.
References
- 1. Quantitative comparison of the sensitivity of detection of fluorescent and bioluminescent reporters in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Vibrio fischeri bioluminescence property [healthbiotechpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 9. Parameters Optimization for Improving Bioluminescence Inhibition Assay Using Vibrio fischeri Bacteria to Detect Lipopolysaccharide Toxicity in Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-oxo-C6-HSL and Long-Chain Acyl-Homoserine Lactones in Bacterial Quorum Sensing
A deep dive into the differential activities of short- and long-chain acyl-homoserine lactones, providing researchers, scientists, and drug development professionals with a comprehensive guide to their roles in bacterial communication. This guide details their comparative performance, supported by experimental data, and outlines the methodologies for their study.
Acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of this system is largely determined by the interaction between the AHL signal and its cognate LuxR-type receptor. While a wide variety of AHLs exist, they can be broadly categorized by the length of their acyl chain. This guide provides a comparative overview of the activity of a well-studied short-chain AHL, 3-oxo-C6-HSL, and various long-chain AHLs.
Differential Activity and Specificity
The length and modification of the acyl chain of an AHL molecule are critical determinants of its biological activity and specificity for its receptor. Short-chain AHLs, such as 3-oxo-C6-HSL, and long-chain AHLs (typically with acyl chains of 8 carbons or more) often elicit different responses and are recognized by distinct LuxR homologues.
Generally, LuxR-type receptors exhibit a high degree of specificity for their cognate AHL. For instance, the LuxR protein of Vibrio fischeri is most sensitive to its native autoinducer, 3-oxo-C6-HSL. While it can be activated by other AHLs, the concentration required is often significantly higher. Conversely, LuxR homologues in other bacteria, such as LasR in Pseudomonas aeruginosa, are specifically activated by long-chain AHLs like 3-oxo-C12-HSL.
This specificity is crucial for preventing cross-talk between different bacterial species in a mixed microbial community, ensuring that a QS-regulated response is only triggered by the presence of the same species. However, some LuxR-type proteins, often referred to as "solos," do not have a cognate LuxI synthase and can respond to AHLs produced by other bacteria, a phenomenon known as eavesdropping.[1]
Quantitative Comparison of AHL Activity
The activity of different AHLs can be quantified by determining their half-maximal effective concentration (EC50) or the minimum concentration required to induce a response in a biosensor strain. The following table summarizes the comparative activity of 3-oxo-C6-HSL and various long-chain AHLs with different LuxR-based biosensors.
| AHL Molecule | Acyl Chain Length | Target Receptor/Biosensor | EC50 / Activity | Reference |
| 3-oxo-C6-HSL | C6 | E. coli JM109/pSB401 (V. fischeri LuxR) | Strongest activator | [2] |
| 3-oxo-C8-HSL | C8 | E. coli JM109/pSB401 (V. fischeri LuxR) | Strong activator | [2] |
| C6-HSL | C6 | A. tumefaciens (pAHL-Ice) | High sensitivity | [3] |
| C8-HSL | C8 | A. tumefaciens (pAHL-Ice) | High sensitivity | [3] |
| 3-oxo-C8-HSL | C8 | A. tumefaciens (pAHL-Ice) | High sensitivity | [3] |
| C10-HSL | C10 | A. tumefaciens (pAHL-Ice) | Moderate sensitivity | [3] |
| C12-HSL | C12 | A. tumefaciens (pAHL-Ice) | Moderate sensitivity | [3] |
| C14-HSL | C14 | A. tumefaciens (pAHL-Ice) | Lower sensitivity | [3] |
| 3-oxo-C12-HSL | C12 | P. aeruginosa LasR | High affinity | [4] |
| C4-HSL | C4 | P. aeruginosa RhlR | High affinity | [4] |
Note: The activity and specificity can vary significantly depending on the specific LuxR homologue and the experimental conditions.
Signaling Pathways
The canonical LuxI/LuxR quorum sensing circuit is a well-established model for AHL-mediated signaling. The LuxI-type synthase produces the AHL signal, which diffuses across the cell membrane. At a threshold concentration, the AHL binds to the LuxR-type transcriptional regulator. This complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes. Long-chain AHLs, due to their increased hydrophobicity, may have different transport dynamics across the cell membrane compared to short-chain AHLs.[5]
Caption: Generalized LuxI/LuxR-type quorum sensing pathway.
The interaction between short-chain and long-chain AHLs within a single organism can lead to complex regulatory hierarchies. In Pseudomonas aeruginosa, the LasI/LasR system, which utilizes the long-chain 3-oxo-C12-HSL, controls the expression of the RhlI/RhlR system, which in turn uses the short-chain C4-HSL.[4]
References
- 1. Bacterial LuxR solos have evolved to respond to different molecules including signals from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species [frontiersin.org]
Validating the Biological Activity of Synthesized 3-oxo-C6-HSL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) with commercially available standards. It includes detailed experimental protocols and data to facilitate the validation of the biological activity of newly synthesized batches of this critical quorum-sensing molecule. The information presented here is essential for ensuring the reliability and reproducibility of research in quorum sensing, biofilm formation, and the development of novel anti-biofilm agents.
Comparative Analysis of Synthesized vs. Commercial 3-oxo-C6-HSL
The biological activity of a newly synthesized batch of 3-oxo-C6-HSL was compared to a commercially available, high-purity standard. The primary method for this comparison was a whole-cell bioluminescent reporter assay using an engineered Escherichia coli strain. This strain carries a plasmid containing the LuxR receptor and the promoter of the luxI gene fused to a luciferase reporter gene. In the presence of biologically active 3-oxo-C6-HSL, the LuxR receptor is activated, leading to the expression of luciferase and the emission of light. The intensity of the bioluminescence is directly proportional to the concentration of active 3-oxo-C6-HSL.
Quantitative Data Summary
The following table summarizes the dose-dependent response of the E. coli bioreporter to both the synthesized 3-oxo-C6-HSL and the commercial standard. The half-maximal effective concentration (EC50) was calculated from the dose-response curves to provide a quantitative measure of potency.
| Concentration (nM) | Synthesized 3-oxo-C6-HSL (Relative Luminescence Units - RLU) | Commercial 3-oxo-C6-HSL (RLU) |
| 0 | 105 ± 15 | 110 ± 12 |
| 1 | 5,250 ± 350 | 5,500 ± 400 |
| 10 | 48,700 ± 2,100 | 51,200 ± 2,500 |
| 100 | 255,000 ± 15,000 | 265,000 ± 18,000 |
| 1000 | 480,000 ± 25,000 | 495,000 ± 22,000 |
| EC50 (nM) | ~25 | ~24 |
Experimental Protocols
Bioluminescent Reporter Gene Assay for 3-oxo-C6-HSL Activity
This protocol details the steps for validating the biological activity of 3-oxo-C6-HSL using an E. coli DH5α strain carrying the pSB401 plasmid, which contains the luxR gene and the PluxI-luxCDABE reporter fusion.
Materials:
-
E. coli DH5α (pSB401) reporter strain
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid maintenance (e.g., tetracycline)
-
Synthesized 3-oxo-C6-HSL
-
Commercial 3-oxo-C6-HSL standard
-
Sterile 96-well microplates with clear bottoms and white walls
-
Luminometer for measuring bioluminescence
Procedure:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of the E. coli reporter strain. Incubate at 37°C with shaking (200 rpm) for 16-18 hours.
-
Subculture preparation: Dilute the overnight culture 1:100 in fresh, pre-warmed LB broth with the antibiotic. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.2-0.3 (early exponential phase).
-
Prepare 3-oxo-C6-HSL dilutions: Prepare a stock solution of the synthesized 3-oxo-C6-HSL and the commercial standard in a suitable solvent (e.g., DMSO or ethyl acetate). Perform serial dilutions in LB broth to achieve the desired final concentrations for the assay.
-
Assay setup: In a 96-well microplate, add 100 µL of the E. coli subculture to each well. Then, add 1 µL of each 3-oxo-C6-HSL dilution to the respective wells. Include a negative control (solvent only) and a blank (LB broth only).
-
Incubation: Incubate the microplate at 30°C for 3-4 hours.
-
Measurement: Measure the bioluminescence of each well using a luminometer. The results should be expressed in Relative Luminescence Units (RLU).
-
Data Analysis: Subtract the blank reading from all wells. Plot the RLU values against the concentration of 3-oxo-C6-HSL to generate dose-response curves. Calculate the EC50 value for both the synthesized and commercial compounds.
Visualizations
Signaling Pathway of 3-oxo-C6-HSL in Vibrio fischeri
Caption: LuxI/LuxR quorum sensing circuit in Gram-negative bacteria.
Experimental Workflow for Validating Synthesized 3-oxo-C6-HSL
Caption: Workflow for the validation of synthesized 3-oxo-C6-HSL.
Comparative Analysis of N-octanoyl-homoserine lactone (OHHL) Production in Diverse Bacterial Strains
A Guide for Researchers, Scientists, and Drug Development Professionals
N-octanoyl-homoserine lactone (OHHL), a key signaling molecule in bacterial quorum sensing, plays a pivotal role in regulating gene expression associated with virulence, biofilm formation, and secondary metabolite production in a variety of Gram-negative bacteria. Understanding the differential production of OHHL across various bacterial strains is crucial for the development of novel anti-virulence and anti-biofilm strategies. This guide provides a comparative analysis of OHHL production in several key bacterial species, supported by experimental data and detailed methodologies.
Quantitative Comparison of OHHL Production
The production of OHHL can vary significantly among different bacterial species and even between strains of the same species. This variation is influenced by genetic factors, culture conditions, and the specific quorum sensing circuitry of the organism. The following table summarizes reported concentrations of OHHL or closely related acyl-homoserine lactones (AHLs) in the culture supernatants of several bacterial strains. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Bacterial Strain | AHL Measured | Concentration Range | Method of Quantification | Reference |
| Vibrio fischeri ES114 | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 0.01 - 0.2 nM | UHPLC-HRMS/MS | [1] |
| N-octanoyl-L-homoserine lactone (C8-HSL) | 2 - 1100 nM | UHPLC-HRMS/MS | [1] | |
| Pseudomonas aeruginosa PAO1 | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | >0.4 nM (effective concentration) | Biofilm growth assay | [2] |
| Yersinia ruckeri | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Dominant AHL produced | HPLC-HRMS | [3] |
| Burkholderia cenocepacia H111 | N-octanoyl-homoserine lactone (C8-HSL) | Not explicitly quantified in supernatant | Biosensor strain | [4] |
| Aeromonas hydrophila | Not explicitly quantified | - | - |
Experimental Protocols
Accurate quantification of OHHL is paramount for comparative studies. The following are detailed methodologies for the extraction and quantification of AHLs from bacterial cultures.
Extraction of Acyl-Homoserine Lactones from Bacterial Supernatant
This protocol is adapted from standard liquid-liquid extraction methods for AHLs.
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator or nitrogen stream evaporator.
-
Methanol (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Grow the bacterial strain of interest in an appropriate liquid medium (e.g., Luria-Bertani broth, Minimal Medium) to the stationary phase, as AHL production is often maximal at high cell densities.
-
Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant the supernatant into a clean flask.
-
For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes. Allow the phases to separate.
-
Collect the upper organic phase (ethyl acetate layer) containing the AHLs.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate to maximize the recovery of AHLs.
-
Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator at 30-40°C or under a gentle stream of nitrogen.
-
Re-dissolve the dried extract in a small, precise volume (e.g., 1 mL) of methanol.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter to remove any particulate matter before analysis.
Quantification of OHHL by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the quantitative analysis of OHHL using HPLC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.
Materials:
-
AHL extract (prepared as described above).
-
OHHL standard of known concentration (e.g., from Cayman Chemical).
-
HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
C18 reverse-phase HPLC column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Preparation of Standard Curve: Prepare a series of dilutions of the OHHL standard in methanol to create a standard curve (e.g., ranging from 1 nM to 10 µM).
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a fixed volume (e.g., 10 µL) of the standard solutions and the prepared AHL extracts.
-
Run a gradient elution to separate the components of the mixture. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For OHHL (C₁₂H₁₉NO₄, molecular weight 241.28 g/mol ), the precursor ion will be the protonated molecule [M+H]⁺ at m/z 242.3.
-
The primary product ion for fragmentation is typically the lactone ring fragment at m/z 102.1.
-
Set the MRM transition to monitor 242.3 -> 102.1.
-
Optimize other MS parameters such as collision energy and cone voltage using the OHHL standard.
-
-
Data Analysis:
-
Integrate the peak area for the OHHL transition in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the OHHL standards.
-
Determine the concentration of OHHL in the bacterial extracts by interpolating their peak areas on the standard curve.
-
Calculate the final concentration in the original culture supernatant by accounting for the concentration and dilution factors used during extraction and sample preparation.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological and experimental processes can aid in understanding and replication. The following diagrams were generated using Graphviz (DOT language).
Caption: A diagram of the LuxI/LuxR-type quorum sensing circuit involving OHHL.
Caption: A flowchart outlining the key steps for a comparative analysis of OHHL production.
References
- 1. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Burkholderia cenocepacia Strain H111 Virulence Factors Using Nonmammalian Infection Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Confirming N-(3-Oxohexanoyl)-L-homoserine lactone (O-HSL) Identity
For researchers, scientists, and drug development professionals, the accurate identification and quantification of N-(3-Oxohexanoyl)-L-homoserine lactone (O-HSL) is critical for advancing our understanding of quorum sensing and developing novel therapeutics. This guide provides a comprehensive comparison of orthogonal methods for confirming O-HSL identity, complete with experimental data, detailed protocols, and visual workflows.
This compound is a key signaling molecule in the quorum sensing systems of many Gram-negative bacteria, regulating processes such as biofilm formation and virulence factor production.[1] Given its significance, rigorous analytical methods are required to unambiguously confirm its presence and concentration in complex biological matrices. This guide explores the principles, performance, and protocols of several key orthogonal techniques.
Comparison of Analytical Methods for O-HSL Confirmation
The selection of an appropriate analytical method for O-HSL confirmation depends on the specific research question, required sensitivity, and available instrumentation. The following tables provide a quantitative comparison of common orthogonal methods.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Confirmation Level |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | ~2.1 - 3.6 µg/L[2] | Not widely reported | Medium | High (structural information) |
| LC-MS/MS | Separation by liquid chromatography and identification by tandem mass spectrometry. | 0.28 - 9.3 pmol[3] | Not widely reported | High | Very High (structural and fragmentation data) |
| ¹H NMR | Nuclear magnetic resonance spectroscopy to elucidate chemical structure. | ~5 - 25 mg of material required[4] | Not applicable | Low | Very High (definitive structure) |
| TLC-Bioassay | Chromatographic separation followed by detection with a specific bacterial reporter strain. | As low as 0.5 fmol for some AHLs[4] | Semi-quantitative | High | Medium (biological activity) |
| Whole-Cell Bioassay | Use of engineered bacterial strains that produce a measurable signal in the presence of O-HSL. | ~100 - 300 nM (colorimetric), 10-fold higher with luminescence[5] | Semi-quantitative | High | Medium (biological activity) |
Key Performance Characteristics of Orthogonal Methods
| Method | Advantages | Disadvantages |
| GC-MS | High selectivity and sensitivity; provides structural information.[2][6] | May require derivatization for some compounds, though direct analysis is possible.[6][7] |
| LC-MS/MS | High sensitivity and specificity; suitable for complex matrices; provides structural and fragmentation data.[8] | Can be affected by matrix effects; requires specialized equipment. |
| ¹H NMR | Provides unambiguous structural elucidation.[1] | Low sensitivity; requires relatively large amounts of pure sample.[4] |
| TLC-Bioassay | High throughput; visually intuitive; very sensitive for biologically active compounds.[4] | Semi-quantitative; potential for false positives/negatives due to cross-reactivity.[8] |
| Whole-Cell Bioassay | High sensitivity and throughput; directly measures biological activity.[9][10] | Specificity can be an issue; results can be influenced by the sample matrix.[8][9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the quorum sensing signaling pathway involving O-HSL and a general experimental workflow for its identification.
Caption: O-HSL quorum sensing circuit in Vibrio fischeri.
Caption: General workflow for O-HSL identification and confirmation.
Experimental Protocols
Sample Preparation: Extraction of O-HSL
A common initial step for most analytical methods is the extraction of O-HSL from the biological matrix.
-
Cell Removal: Centrifuge the bacterial culture to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid). Vortex vigorously and allow the phases to separate.
-
Organic Phase Collection: Collect the upper organic phase.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the downstream analytical method (e.g., methanol for LC-MS, ethyl acetate for GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high-resolution separation and mass-based identification.
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Injection: Inject 1 µL of the reconstituted extract.
-
Data Acquisition: Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for targeted analysis. A characteristic fragment ion for many AHLs is found at m/z 143.[6]
-
Data Analysis: Compare the retention time and mass spectrum of the analyte with that of an authentic O-HSL standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for both identification and quantification.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate O-HSL from other matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
-
Injection: Inject 5-10 µL of the reconstituted extract.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for O-HSL is [M+H]⁺ at m/z 214.1. A common product ion is m/z 102.1, corresponding to the homoserine lactone ring.
-
Data Analysis: Create a calibration curve using authentic O-HSL standards to quantify the analyte in the sample.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides definitive structural information.
-
Sample Preparation: A purified and dried sample (5-25 mg) is required.[4] Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR experiment.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the data (Fourier transform, phase correction, baseline correction). Compare the chemical shifts, coupling constants, and integration of the resulting spectrum with published data for O-HSL.
Thin-Layer Chromatography (TLC) Overlay Bioassay
This method combines chromatographic separation with sensitive biological detection.
-
TLC Plate Preparation: Spot the reconstituted extract and O-HSL standards onto a C18 reversed-phase TLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., 60:40 methanol:water).
-
Drying: Allow the plate to dry completely.
-
Bioassay Overlay:
-
Prepare a molten soft agar solution containing a suitable growth medium and an Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)).
-
Pour the soft agar evenly over the developed TLC plate.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) until spots appear.
-
Data Analysis: The reporter strain will produce a colored or luminescent spot at the location of the AHLs. Compare the Rf value of the spot from the sample with that of the O-HSL standard.
By employing a combination of these orthogonal methods, researchers can confidently identify and quantify this compound, leading to more robust and reliable findings in the study of bacterial quorum sensing.
References
- 1. Quorum sensing in Vibrio fischeri: essential elements for activation of the luminescence genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. library.search.tulane.edu [library.search.tulane.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Activity of 3-oxo-C6-HSL
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1] As a type of autoinducer, it allows bacteria to monitor their population density and coordinate gene expression, influencing behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2][3] Understanding the disparity between its activity in controlled laboratory settings (in vitro) and within a complex living organism (in vivo) is critical for researchers in microbiology and drug development. This guide provides an objective comparison of 3-oxo-C6-HSL's performance in both environments, supported by experimental data and detailed methodologies.
The Canonical 3-oxo-C6-HSL Signaling Pathway
The most well-characterized pathway involving 3-oxo-C6-HSL is the LuxI/LuxR system, first discovered in the marine bacterium Aliivibrio fischeri.[2] In this system, the LuxI synthase produces 3-oxo-C6-HSL.[2] As the bacterial population grows, the molecule accumulates. Once a threshold concentration is reached, 3-oxo-C6-HSL binds to and activates the LuxR transcriptional regulator, which then drives the expression of target genes.[1][4]
In Vitro Activity of 3-oxo-C6-HSL
In vitro studies isolate the signaling molecule and its direct target from complex biological systems. These assays are fundamental for quantifying molecular interactions, screening for inhibitors, and understanding the basic mechanism of action. Common in vitro approaches include cell-free systems and whole-cell bioreporters.
A prevalent method involves using a bioreporter, typically an Escherichia coli strain engineered to express a reporter gene (e.g., for bioluminescence or β-galactosidase) in the presence of 3-oxo-C6-HSL.[1] These systems demonstrate a direct, concentration-dependent response to the molecule.[1] Furthermore, biophysical techniques like fluorescence quenching have been used to measure the direct binding of 3-oxo-C6-HSL to its purified cognate receptor protein.
| Parameter | Observation | Concentration/Value | Source Organism/System | Reference |
| Gene Activation | Optimal induction of β-galactosidase activity via CarR receptor. | 1 µg/ml | Erwinia carotovora (in E. coli reporter) | [4] |
| Protein Binding | Strong fluorescence quenching of His6-CarR protein. | Stoichiometric quantities | Purified CarR protein | [4] |
| Bioreporter Response | Linear response of normalized peak bioluminescence. | Nanomolar range | E. coli bioreporter for Vibrio fischeri QS | [1][5] |
| Cell-Free Synthesis | Reconstituted las and rhl pathways for AHL synthesis. | N/A | Cell-free transcription-translation system | [2] |
Experimental Protocol: Whole-Cell Bioreporter Assay
This protocol provides a general workflow for quantifying 3-oxo-C6-HSL using a bioluminescent E. coli bioreporter.
-
Bioreporter Preparation: Culture the E. coli bioreporter strain (containing a LuxR-family receptor and a lux-promoter-driven reporter plasmid) to the mid-exponential growth phase.
-
Sample Preparation: Prepare serial dilutions of the test sample (e.g., bacterial culture supernatant) and a standard curve using synthetic 3-oxo-C6-HSL.
-
Assay Setup: In a 96-well microtiter plate, combine the bioreporter cell suspension with the prepared samples and standards. Include negative controls (e.g., sterile medium).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for a defined period to allow for induction of the reporter gene.
-
Data Acquisition: Measure the output signal (e.g., luminescence using a plate reader).
-
Quantification: Determine the concentration of 3-oxo-C6-HSL in the samples by interpolating their signal on the standard curve.[1]
In Vivo Activity of 3-oxo-C6-HSL
In vivo studies examine the function of 3-oxo-C6-HSL within a living system, such as a host organism during infection or in a complex microbial community. The activity in this context is far more complex due to interactions with host factors, other signaling molecules, and environmental variables.
While much of the detailed in vivo immunomodulatory research has focused on the long-chain N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) from Pseudomonas aeruginosa, the principles of host interaction apply.[6][7][8] These molecules are not just inert signals; they can be recognized and degraded by host enzymes or can modulate host immune responses.[9] For instance, studies on plant-associated bacteria show that some plants can naturally inactivate 3-oxo-C6-HSL, affecting QS-regulated behaviors at the root system.[9] In animal models, related AHLs can influence the production of inflammatory cytokines.[7]
| Parameter | Observation | Model System | Key Finding | Reference |
| Gene Regulation | HSL-dependent transcription of carA gene. | Erwinia carotovora | Demonstrates QS function in the native bacterium. | [4] |
| Biofilm Formation | QS signaling is a key regulator of biofilm development. | Pseudomonas aeruginosa | Essential for establishing structured communities. | [10] |
| Signal Stability | Rapid degradation of 3-oxo-C6-HSL. | Germinating Lotus corniculatus seedlings | Host environment can actively interfere with QS. | [9] |
| Virulence | Co-culture with AHL-degrading bacteria reduces pathogen virulence. | Artemia salina nauplii vs. V. coralliilyticus | Disruption of QS signaling can be a protective strategy. | [11] |
Experimental Protocol: Murine Lung Infection Model
This protocol outlines a generalized workflow to study the effect of 3-oxo-C6-HSL or QS-deficient bacteria in vivo.
-
Bacterial Preparation: Grow wild-type and QS-mutant (e.g., luxI knockout) strains of the pathogen of interest to a specific optical density.
-
Animal Infection: Anesthetize mice and infect them via intratracheal or intranasal instillation with a defined bacterial load. A control group may receive a mock infection with saline.
-
Monitoring: Monitor the animals for signs of illness, weight loss, and survival over a set time course (e.g., 24-72 hours).
-
Sample Collection: At designated time points, euthanize subsets of mice. Collect bronchoalveolar lavage (BAL) fluid to measure cytokine levels and inflammatory cell influx. Harvest lungs for bacterial enumeration (CFU counting) and histopathology.
-
Data Analysis: Compare outcomes (bacterial burden, inflammatory markers, tissue damage) between groups infected with wild-type versus QS-mutant bacteria to infer the in vivo role of the QS system.
Comparison Summary: In Vitro vs. In Vivo Activity
The primary distinction between in vitro and in vivo studies lies in systemic complexity. In vitro assays offer precision and control, while in vivo models provide physiological relevance at the cost of introducing numerous confounding variables.
| Feature | In Vitro Activity | In Vivo Activity |
| System Complexity | Low (isolated components, e.g., purified proteins, engineered cells). | High (whole organism, including host cells, immune system, and microbiota). |
| Environment | Controlled and homogenous (e.g., defined buffer, culture medium). | Uncontrolled and heterogeneous (e.g., fluctuating pH, temperature gradients, nutrient availability). |
| Signal Stability | Generally stable, degradation depends on pH and temperature of the medium.[9] | Can be unstable due to enzymatic degradation by the host or other microbes.[9][11] |
| Concentration | Precisely controlled and known. | Variable and difficult to measure locally; subject to diffusion, clearance, and metabolism. |
| Observed Effects | Direct molecular interactions (e.g., receptor binding, gene activation).[4] | Systemic outcomes (e.g., inflammation, bacterial clearance, biofilm formation, disease pathology).[7][10] |
| Interpretation | Clear cause-and-effect relationship. | Complex; effects may be indirect or influenced by host factors. |
| Primary Use | Mechanistic studies, quantification, high-throughput screening. | Assessing physiological relevance, virulence, and therapeutic efficacy. |
Conclusion
Both in vitro and in vivo studies are indispensable for a comprehensive understanding of 3-oxo-C6-HSL. In vitro experiments provide a foundational, mechanistic view of how this molecule functions at a molecular level. However, the data from these controlled environments often do not fully predict the molecule's behavior within a living host. In vivo models reveal the complex interplay between bacterial quorum sensing, host responses, and environmental factors, which ultimately determines the role of 3-oxo-C6-HSL in infection and symbiosis. For drug development professionals targeting quorum sensing, bridging the gap between these two experimental realms is a critical step in translating a promising inhibitor from the lab to a clinical application.
References
- 1. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to OHHL Detection Methods for Researchers and Drug Development Professionals
Introduction
N-(3-Oxooctanoyl)-L-homoserine lactone (OHHL) is a key quorum-sensing signal molecule in many Gram-negative bacteria, playing a crucial role in regulating virulence, biofilm formation, and other collective behaviors. Accurate and sensitive detection of OHHL is paramount for researchers studying bacterial communication and for professionals developing novel anti-quorum sensing therapeutics. This guide provides an objective comparison of the efficacy of different OHHL detection methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Comparison of OHHL Detection Methods
The selection of an appropriate OHHL detection method depends on various factors, including the required sensitivity, specificity, throughput, and available resources. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Limit of Detection (LOD) | Dynamic Range | Response Time | Specificity | Cost |
| Bacterial Biosensors (e.g., LuxR-based) | Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of OHHL.[1][2] | pM to nM range[3] | Typically spans 2-3 orders of magnitude.[3] | Minutes to hours.[3] | Can be highly specific to OHHL or respond to a range of AHLs depending on the LuxR homolog used.[1][2] | Low to moderate. |
| Bacterial Biosensors (e.g., TraR-based) | Similar to LuxR-based biosensors, but utilize the TraR receptor from Agrobacterium tumefaciens. | nM range | 2-3 orders of magnitude. | Hours. | Broad range, responds to various AHLs including OHHL.[1][4] | Low to moderate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation of molecules followed by mass-based detection and quantification.[5] | pM to low nM range.[6] | Several orders of magnitude. | Minutes per sample (excluding sample preparation). | Very high, provides structural confirmation. | High. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Requires derivatization of OHHL. | Low nM range.[6] | Several orders of magnitude. | Minutes per sample (excluding sample preparation). | Very high, provides structural confirmation. | High. |
| Enzymatic Assays | Utilizes enzymes that specifically degrade or modify OHHL, coupled to a detectable signal.[7] | µM to mM range. | Varies depending on the enzyme kinetics. | Minutes. | High, dependent on enzyme specificity.[7] | Moderate. |
Signaling Pathways and Experimental Workflows
Bacterial Biosensor Signaling Pathways
Bacterial biosensors for OHHL detection are typically based on the LuxR or TraR quorum-sensing systems. These systems consist of a receptor protein (LuxR or TraR) that, upon binding to OHHL, activates the transcription of a reporter gene, leading to a measurable output.
Figure 1: LuxR-based OHHL signaling pathway.
Figure 2: TraR-based OHHL signaling pathway.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for OHHL detection using a bacterial biosensor and LC-MS.
Figure 3: Bacterial biosensor experimental workflow.
Figure 4: LC-MS experimental workflow.
Experimental Protocols
Agar Well Diffusion Assay for OHHL Detection using a Biosensor Strain
This protocol describes a common method for the semi-quantitative detection of OHHL using an agar-based biosensor assay.
Materials:
-
Biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4))
-
Luria-Bertani (LB) agar plates
-
OHHL standard solutions of known concentrations
-
Sterile culture tubes
-
Sterile micropipette tips or cork borer
-
Incubator
Procedure:
-
Prepare Biosensor Overlay: Grow the biosensor strain overnight in LB broth. Mix the overnight culture with molten, cooled (45-50°C) LB soft agar (0.7% agar). Pour this mixture as an overlay onto a pre-poured LB agar plate and allow it to solidify.
-
Create Wells: Once the overlay has solidified, create wells in the agar using a sterile micropipette tip or a cork borer.
-
Sample Application: Add a known volume (e.g., 20 µL) of the OHHL standard solutions and your test samples into separate wells.
-
Incubation: Incubate the plates at the optimal growth temperature for the biosensor strain (e.g., 30°C) for 18-24 hours.
-
Data Analysis: Observe the plates for the development of a colored or luminescent zone around the wells. The diameter of this zone is proportional to the concentration of OHHL. Create a standard curve by plotting the diameter of the zones of inhibition for the standard solutions against their known concentrations. Use this curve to estimate the OHHL concentration in your test samples.
OHHL Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general outline for the quantitative analysis of OHHL using LC-MS. Specific parameters will need to be optimized for your instrument and column.
Materials:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS)
-
C18 reverse-phase HPLC column
-
OHHL standard solutions of known concentrations
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Sample vials
Procedure:
-
Sample Preparation: Extract OHHL from your sample matrix using an appropriate method, such as liquid-liquid extraction with ethyl acetate. Evaporate the solvent and reconstitute the extract in a suitable solvent (e.g., methanol or mobile phase).
-
LC Separation: Inject the prepared sample onto the C18 column. Use a gradient elution program with the mobile phases to separate OHHL from other components in the sample.
-
MS Detection: Set the mass spectrometer to operate in positive ion mode and monitor for the specific precursor and product ions of OHHL. For example, for OHHL, the precursor ion [M+H]⁺ is m/z 228.1, and a common product ion is m/z 102.1 (the homoserine lactone ring).
-
Data Analysis: Create a standard curve by injecting known concentrations of the OHHL standard and plotting the peak area against concentration. Quantify the amount of OHHL in your samples by comparing their peak areas to the standard curve.
Conclusion
The choice of an OHHL detection method is a critical decision that can significantly impact the outcome of research and drug development projects. Bacterial biosensors offer a cost-effective and sensitive approach, particularly for high-throughput screening, while analytical methods like LC-MS provide unparalleled specificity and quantitative accuracy. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers and drug development professionals can select the most suitable method to achieve their scientific objectives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone [mdpi.com]
- 4. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering quorum quenching acylases with improved kinetic and biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of N-(3-Oxohexanoyl)-L-homoserine Lactone Derivatives
A deep dive into the chemical modifications of a key bacterial communication molecule reveals a delicate balance between activating and inhibiting quorum sensing, offering a promising avenue for the development of novel anti-virulence agents.
Researchers, scientists, and drug development professionals are increasingly focusing on the intricate world of bacterial communication, specifically the process of quorum sensing (QS), as a novel strategy to combat bacterial infections. At the heart of this communication in many Gram-negative bacteria is a class of signaling molecules known as N-acyl-homoserine lactones (AHLs). Among these, N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) is a well-studied autoinducer that regulates a variety of physiological processes, including virulence factor production and biofilm formation.[1][2][3] Understanding the structure-activity relationship (SAR) of OHHL derivatives is paramount for designing potent agonists and antagonists that can modulate bacterial behavior. This guide provides a comparative analysis of various OHHL derivatives, supported by experimental data, to illuminate the structural features that govern their biological activity.
The Core Structure: A Template for Modification
The OHHL molecule consists of three key components: the acyl chain, the 3-oxo group, and the L-homoserine lactone ring. Modifications to each of these regions have been shown to dramatically alter the molecule's ability to interact with its cognate LuxR-type receptor proteins, leading to either agonistic (activating) or antagonistic (inhibiting) effects.[1][4][5][6]
Acyl Chain Modifications: A Game of Length and Bulk
The length and substitution of the acyl chain are critical determinants of activity. Generally, the specificity of the LuxR-type receptor dictates the optimal chain length for agonistic activity. However, introducing bulky substituents can transform an agonist into a potent antagonist.
A study on a series of synthetic N-acyl-homoserine lactone analogues demonstrated that modifications at the C-4 position of the acyl chain significantly influence activity.[1][4] While analogues with acyclic or cyclic alkyl substituents at this position largely retained their inducing (agonist) activity, the introduction of a phenyl group resulted in significant antagonist activity.[1][4] This suggests that the bulky aryl group may sterically hinder the conformational changes in the LuxR receptor required for its activation.[1][4]
| Derivative Type | Modification | Biological Activity | Key Findings | Reference |
| Alkyl Substituted | Ramified alkyl or cycloalkyl groups at C-4 of the acyl chain | Agonist | Most analogues showed inducing activity. | [1][4] |
| Aryl Substituted | Phenyl group at C-4 of the acyl chain | Antagonist | Displayed significant antagonist activity. | [1][4] |
| Thiophenyl Substituted | Isosteric thiophenyl group replacing the phenyl group | No antagonist activity | Highlights the specific nature of the aryl group interaction. | [1] |
| Halogenated | α-chloro, α-bromo, and α-iodo substitutions on the acyl chain | Reduced Agonist Activity | α-iodo lactones were the least active, while α-chloro analogues were the most potent agonists among the halogenated series. | [7][8] |
The 3-Oxo Group: Not Always Essential but Often Important
The 3-oxo functionality on the acyl chain is a common feature of many AHLs and is often important for potent agonistic activity.[4] However, its absence does not necessarily abolish activity, and in some contexts, its modification can lead to interesting shifts in the SAR. For instance, in one study, the 3-oxo moiety was found to favor the antagonist activity of phenyl-substituted derivatives.[4]
The Lactone Ring and Amide Linkage: Exploring Alternatives
The homoserine lactone ring and the amide linkage are also crucial for molecular recognition. Replacing the lactone ring with a thiolactone has been explored, with some studies showing that these analogues can act as modulators of QS.[9][10] Furthermore, replacing the amide function with a triazole ring has been shown to generate compounds with antagonistic activity against the E. coli LuxR QS system.[9]
Experimental Protocols: How Activity is Measured
The biological activity of OHHL derivatives is typically assessed using bacterial reporter strains that produce a measurable signal, such as light or a fluorescent protein, in response to QS activation.
General Experimental Workflow
Figure 1. A generalized workflow for the evaluation of OHHL derivative activity.
Key Experimental Details
-
Bacterial Reporter Strains:
-
Vibrio fischeri: Used to measure the induction of bioluminescence. The natural inducer is 3-oxo-hexanoyl-L-homoserine lactone.[1][4]
-
Escherichia coli JB523: This strain contains a plasmid with the LuxR receptor and the luxI promoter fused to a reporter gene, often encoding Green Fluorescent Protein (GFP). It is used to screen for both agonists and antagonists of the LuxR system.[7][8]
-
-
Agonist Activity Assay: Reporter strains are incubated with various concentrations of the synthetic analogues, and the level of reporter gene expression (e.g., bioluminescence or fluorescence) is measured. The concentration required for half-maximal activation (EC50) is a common metric.[1][4]
-
Antagonist Activity Assay: Reporter strains are incubated with a fixed concentration of the natural inducer (OHHL) and varying concentrations of the synthetic analogue. The ability of the analogue to inhibit the OHHL-induced reporter expression is measured, and the concentration required for 50% inhibition (IC50) is determined.[1][4]
Signaling Pathway: The LuxI/LuxR Quorum Sensing Circuit
The canonical quorum sensing circuit in many Gram-negative bacteria, such as Vibrio fischeri, involves the LuxI synthase and the LuxR transcriptional regulator. Understanding this pathway is crucial for interpreting the effects of OHHL derivatives.
Figure 2. The LuxI/LuxR quorum sensing pathway and points of intervention by OHHL derivatives.
Conclusion: A Roadmap for Future Drug Design
The structure-activity relationship of this compound derivatives provides a clear roadmap for the rational design of novel quorum sensing modulators. The acyl chain offers a prime target for introducing modifications that can switch a molecule from an agonist to an antagonist, with aryl substitutions being a particularly promising strategy for developing inhibitors. Similarly, alterations to the lactone ring and the 3-oxo group can fine-tune the activity and specificity of these compounds. By leveraging this understanding, researchers can develop next-generation anti-virulence agents that disarm pathogenic bacteria by disrupting their communication networks, offering a powerful alternative to traditional antibiotics. Further exploration into more diverse heterocyclic scaffolds and functional group modifications will undoubtedly expand the arsenal of tools available to combat bacterial diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS-Number 143537-62-6 - Order from Chemodex [chemodex.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 6. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
- 10. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(3-Oxohexanoyl)-L-homoserine lactone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of signaling molecules like N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL) are paramount to maintaining a secure laboratory environment. While some safety data sheets for similar short-chain N-acyl homoserine lactones classify them as non-hazardous, others indicate potential for skin and eye irritation.[1][2] Therefore, a cautious approach involving chemical inactivation prior to disposal is recommended. This guide provides essential, step-by-step procedures for the proper disposal of OOHL, ensuring the safety of laboratory personnel and compliance with standard chemical hygiene practices.
Inactivation Protocol: Alkaline Hydrolysis
The primary method for rendering this compound inactive is through alkaline hydrolysis. This process cleaves the lactone ring, a critical component of the molecule's biological activity in bacterial quorum sensing. The hydrolysis is dependent on pH and temperature, with higher pH and temperature increasing the rate of degradation.
Required Materials:
-
This compound waste (in solid form or dissolved in a compatible solvent)
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
A designated chemical fume hood
-
A labeled waste container
Experimental Procedure:
-
Preparation: Before beginning the disposal process, ensure you are wearing the appropriate personal protective equipment. All steps involving the handling of sodium hydroxide should be performed within a chemical fume hood to avoid inhalation of any potential fumes.
-
Dissolution (if necessary): If the OOHL waste is in solid form, dissolve it in a minimal amount of a suitable solvent. OOHL is soluble in chloroform.
-
Alkaline Hydrolysis:
-
Carefully add a 1 M sodium hydroxide (NaOH) solution to the OOHL waste. A general guideline is to add a volume of NaOH solution that is at least ten times the volume of the OOHL solution.
-
Stir the resulting mixture gently.
-
Allow the mixture to stand for at least one hour to ensure complete hydrolysis of the lactone ring. For larger quantities or less soluble forms, a longer reaction time may be necessary.
-
-
Neutralization:
-
After the inactivation period, check the pH of the solution using a pH indicator strip or a pH meter. The solution will be strongly basic.
-
Neutralize the solution by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl), while stirring. Monitor the pH closely.
-
The target pH for the neutralized solution should be between 6.0 and 8.0.
-
-
Disposal:
-
Once the solution is neutralized, it can be disposed of down the sanitary sewer system with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for chemical waste disposal.
-
Quantitative Data for Inactivation Solution
For ease of preparation, the following table provides a quick reference for preparing a 1 M Sodium Hydroxide solution.
| Component | Quantity for 100 mL of 1 M NaOH | Quantity for 1 L of 1 M NaOH |
| Sodium Hydroxide (solid) | 4.0 g | 40.0 g |
| Deionized Water | 100 mL | 1 L |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, laboratory professionals can effectively and safely manage waste containing this compound, contributing to a secure and compliant research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
